5-bromoquinolin-8-amine hydrochloride
Description
The exact mass of the compound 5-Bromo-quinolin-8-ylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromoquinolin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMUKRCAFQNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583266 | |
| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297760-76-0 | |
| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinolin-8-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-bromoquinolin-8-amine hydrochloride molecular weight
An In-depth Technical Guide to 5-Bromoquinolin-8-amine Hydrochloride: Core Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight of 259.53 g/mol .[1] We will explore a logical and illustrative synthetic pathway, methods for analytical validation, and the compound's significant applications as a versatile building block in the synthesis of novel bioactive molecules. Furthermore, this guide outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The insights provided are grounded in established chemical principles and supported by authoritative sources to empower researchers in their scientific endeavors.
Introduction: The Quinoline Privileged Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[2][3] This structure is a cornerstone in the design of numerous synthetic compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Derivatives of 8-aminoquinoline and 8-hydroxyquinoline, in particular, have garnered significant attention for their potent biological activities and their ability to chelate metal ions, a property leveraged in both therapeutic and diagnostic applications.[2][5] this compound serves as a crucial functionalized intermediate, offering two distinct reactive sites—the amine and bromo groups—for the strategic development of more complex and targeted molecular architectures.
Physicochemical and Structural Characterization
The precise characterization of a chemical compound is fundamental to its application in research. The key properties of this compound and its corresponding free base are summarized below. The hydrochloride salt is formed by the protonation of the basic quinoline nitrogen, which enhances the compound's solubility in aqueous media—a common strategy in drug development.
Table 1: Core Physicochemical Properties
| Property | This compound | 5-Bromoquinolin-8-amine (Free Base) |
| IUPAC Name | 5-bromoquinolin-8-amine;hydrochloride | 5-bromoquinolin-8-amine |
| CAS Number | 297760-76-0[1] | 53472-18-7[6][7] |
| Molecular Formula | C₉H₇BrN₂·HCl[1] | C₉H₇BrN₂[6][7] |
| Molecular Weight | 259.53 g/mol [1] | 223.07 g/mol [6][7] |
| Appearance | Solid (form may vary) | White to orange/green powder/crystal |
| Melting Point | Not specified | 109-110 °C[7] |
| Exact Mass | Not specified | 221.97926 Da[6] |
Chemical Structures:
-
Figure 1 (A): 5-Bromoquinolin-8-amine (Free Base)
-
Figure 1 (B): this compound
(Chemical structure images would be placed here in a formal document)
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the regioselective bromination of a quinoline precursor, followed by the formation of the hydrochloride salt.
Synthetic Strategy
A logical approach to synthesizing the target compound begins with a suitable 8-substituted quinoline. One common method is the direct electrophilic bromination of 8-aminoquinoline. The amino group is an activating group, directing electrophiles to the ortho and para positions (positions 7 and 5). By carefully controlling the stoichiometry and reaction conditions, bromination can be directed primarily to the 5-position. An alternative pathway involves the bromination of 8-hydroxyquinoline, followed by conversion of the hydroxyl group to an amine, though this is a more circuitous route.
The final and critical step is the conversion of the purified 5-bromoquinolin-8-amine free base into its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent with hydrochloric acid, causing the salt to precipitate.[8]
Illustrative Experimental Protocol
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 5-Bromoquinolin-8-amine (Free Base)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline in a suitable solvent such as chloroform or glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of one equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, dissolved in the same solvent, dropwise over 30-60 minutes. The use of NBS is often preferred as it is easier to handle and can lead to more selective reactions than liquid bromine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess acid and bromine.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-bromoquinolin-8-amine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure free base.
Step 3: Formation of this compound
-
Dissolve the purified free base in a minimal amount of a dry organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-bromoquinolin-8-amine HCl.
Analytical Validation
Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A combination of spectroscopic and analytical techniques should be employed.
-
Mass Spectrometry (MS): Analysis of the compound would reveal a characteristic isotopic pattern for the molecular ion of the free base (C₉H₇BrN₂) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, with peaks appearing at m/z ≈ 222 and 224.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum would show a distinct set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, along with a signal for the amine protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching (typically below 600 cm⁻¹).
-
Melting Point Analysis: A sharp melting point for the purified free base, consistent with the literature value (109-110 °C), indicates high purity.[7]
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the synthesized compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a highly valuable intermediate for constructing more elaborate molecules.
-
Versatile Chemical Intermediate: The molecule possesses two key reactive handles. The primary amine at the 8-position can be readily functionalized through acylation, alkylation, or diazotization reactions. The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]
-
Precursor for Bioactive Molecules: The 8-hydroxyquinoline scaffold, a close analogue, is known for its wide range of pharmacological applications, including roles as anticancer, anti-HIV, antifungal, and neuroprotective agents.[2][4] By using 5-bromoquinolin-8-amine as a starting material, researchers can synthesize novel libraries of compounds built upon this privileged core, exploring new structure-activity relationships (SAR).
-
Metal Chelation and Sensing: Quinoline derivatives containing heteroatoms at the 8-position (like nitrogen, oxygen, or sulfur) are excellent chelating agents for metal ions.[9][10] While the amine itself is a weaker chelator than a hydroxyl or thiol group, it serves as a precursor to ligands used in analytical chemistry for detecting heavy metals or in the development of metal-modulating therapeutics.[10]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following guidelines are based on data for the free base and general best practices for quinoline derivatives.
Hazard Identification
Based on GHS classifications for the free base, the compound should be treated as:
-
Harmful if swallowed (Acute toxicity, oral)[6]
-
Causes skin irritation [6]
-
Causes serious eye irritation [6]
-
May cause respiratory irritation [6]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Eyewash stations and safety showers should be readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]
-
Handling Practices: Avoid generating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12] Avoid ingestion and inhalation.[11]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]
Conclusion
This compound is a fundamentally important reagent in the field of chemical and pharmaceutical sciences. With a definitive molecular weight of 259.53 g/mol , this compound provides a reliable and versatile platform for synthetic innovation. Its dual-functional nature allows for sequential and site-selective modifications, making it an ideal starting point for the discovery of novel therapeutics, chemical sensors, and other advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in research and development.
References
- Title: Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Source: Google Patents.
-
Title: 5-Bromo-8-chloroisoquinolin-3-amine | C9H6BrClN2 | CID 67450555 - PubChem. Source: PubChem. URL: [Link]
-
Title: 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem. Source: PubChem. URL: [Link]
-
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Source: SciSpace. URL: [Link]
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Title: 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. Source: Chemsrc. URL: [Link]
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Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Source: ACG Publications. URL: [Link]
-
Title: Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. Source: ResearchGate. URL: [Link]
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Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Source: MDPI. URL: [Link]
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Title: Safety Data Sheet: 5-Aminolevulinic acid hydrochloride - Carl ROTH. Source: Carl ROTH. URL: [Link]
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Title: Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% - Cole-Parmer. Source: Cole-Parmer. URL: [Link]
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Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL: [Link]
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Title: Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed. Source: PubMed. URL: [Link]
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5-Bromoquinolin-8-amine Hydrochloride: Technical Profile & Application Guide
[1]
Executive Summary
5-Bromoquinolin-8-amine hydrochloride (often abbreviated as 5-Br-8-AQ[1]·HCl ) is a bifunctional heteroaromatic scaffold critical to medicinal chemistry and ligand design. It serves as a "privileged structure" due to its ability to participate in orthogonal synthetic transformations: the C5-bromine atom allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the N8-amine provides a handle for amide coupling, sulfonylation, or reductive amination.[1]
This guide provides a rigorous technical analysis of the compound, moving beyond basic datasheet parameters to explore its synthetic utility, stability profiles, and specific handling requirements for high-precision research.[1]
Physicochemical Profile
The hydrochloride salt form is preferred in biological assays due to enhanced water solubility and improved oxidative stability compared to the free base.
Table 1: Comparative Properties (Free Base vs. Hydrochloride)
| Property | Free Base (5-Bromoquinolin-8-amine) | Hydrochloride Salt (5-Br-8-AQ[1] · HCl) |
| CAS Number | 53472-18-7 | Varies by stoichiometry (mono/di) |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂[1][2][3][4][5][6] · xHCl (typically x=1 or 2) |
| Molecular Weight | 223.07 g/mol | ~259.53 g/mol (Mono-HCl) |
| Appearance | Yellow to brown crystalline solid | Yellow/Orange hygroscopic powder |
| Solubility | DMSO, MeOH, DCM; Poor in water | Water (>10 mg/mL), DMSO, MeOH |
| Melting Point | 109–110 °C | >200 °C (often decomposes) |
| pKa (Est.) | ~3.0 (Ring N), ~ -1.0 (Exocyclic N) | N/A (Already protonated) |
| Storage | Dark, Inert atmosphere (Ar/N₂) | Desiccated, -20°C, Dark |
Technical Insight (pKa): The introduction of the bromine atom at the C5 position (electron-withdrawing via induction) significantly lowers the basicity of the quinoline nitrogen compared to unsubstituted 8-aminoquinoline (pKa ~3.99).[1] This makes the ring nitrogen a softer base, influencing its metal chelation properties.
Synthetic Routes & Purity Optimization[1]
Direct bromination of 8-aminoquinoline is chemically hazardous due to the formation of inseparable mixtures (mono-bromo, di-bromo, and oxidized byproducts).[1] The protocol below outlines the Protected Route , which ensures regioselectivity and high purity.
Diagram 1: Optimized Synthetic Workflow
Caption: Step-wise synthesis emphasizing the N-acetyl protection strategy to prevent over-bromination and oxidation.
Detailed Protocol (Self-Validating)
-
Protection: React 8-aminoquinoline with acetic anhydride in pyridine. Validation: TLC shows disappearance of the fluorescent starting amine and appearance of a non-fluorescent amide spot.
-
Bromination: Treat the acetamide with N-Bromosuccinimide (NBS) in DMF at 0°C.
-
Why: The acetyl group sterically hinders the N8 position and moderates the ring's electron density, directing the bromine almost exclusively to the C5 position (para to the amine).
-
-
Deprotection/Salt Formation: Reflux in ethanolic HCl.[1]
-
Purification: Upon cooling, the hydrochloride salt often precipitates directly. If not, add diethyl ether to induce precipitation.
-
QC Check: 1H NMR should show a characteristic singlet or doublet shift for the C5 proton, distinct from the complex multiplet of the starting material.
-
Reactivity & Functionalization[1]
5-Bromoquinolin-8-amine is a "linchpin" molecule.[1] Its reactivity is orthogonal, meaning you can modify one part of the molecule without affecting the other.
Diagram 2: Orthogonal Reactivity Map[1]
Caption: Functionalization map showing the three distinct zones of reactivity: C5 (Blue), N8 (Green), and N1 (Yellow).[1]
Key Reaction Classes
-
C5-H Cross-Coupling: The C5-Bromine bond is activated for Palladium-catalyzed reactions.[1]
-
N8-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.[1]
-
Relevance: This generates analogs of Primaquine or Tafenoquine , targeting the liver stage of Plasmodium parasites.
-
-
Metal Chelation: The N1 and N8 nitrogens form a 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺).
-
Contrast: Unlike 8-hydroxyquinoline (which forms neutral complexes), 8-aminoquinoline complexes are often cationic and have different redox potentials, useful in designing metallo-drugs.[1]
-
Handling, Stability & Safety
Stability Hazards[1][7]
-
Photo-oxidation: Aminoquinolines are sensitive to light.[1] UV exposure can lead to the formation of quinone-imines (highly colored, often red/black impurities).[1]
-
Protocol: Always wrap reaction flasks and storage vials in aluminum foil.[1]
-
-
Hygroscopicity: The HCl salt is hygroscopic. Absorption of water alters the stoichiometry (MW changes), leading to weighing errors in potency assays.
-
Protocol: Store in a desiccator.[1] Equilibrate to room temperature before opening to prevent condensation.
-
Safety Data (GHS)
References
-
PubChem. (2025).[5][8] 5-Bromoquinolin-8-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Ökten, S., et al. (2016).[9][10] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1][9][10] [Link]
-
Ezeokonkwo, M. A., et al. (2019).[11] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry. [Link]
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ChemSrc. (2025). 5-Bromoquinolin-8-amine MSDS and Properties. [Link][1][2]
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- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
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- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 5-Bromoquinolin-8-amine Hydrochloride
Abstract: 5-Bromoquinolin-8-amine hydrochloride is a halogenated derivative of 8-aminoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, its physical properties dictate storage conditions, formulation strategies, and reaction parameters. This guide provides a comprehensive overview of the essential physical and chemical characteristics of 5-bromoquinolin-8-amine and its hydrochloride salt, offering field-proven insights for researchers, chemists, and drug development professionals. We delve into the causality behind experimental choices for characterization and present self-validating protocols for analysis.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Chemical modification of the quinoline ring, such as through halogenation, is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a bromine atom, as in 5-bromoquinolin-8-amine, can enhance potency, improve metabolic stability, or provide a reactive handle for further synthetic elaboration. Understanding the fundamental physical properties of this key intermediate, particularly in its more soluble hydrochloride salt form, is the foundational first step in its successful application in research and development.
Chemical Identity and Structure
The hydrochloride salt is formed by the protonation of the basic quinoline nitrogen by hydrochloric acid. This conversion from the free base to a salt has profound effects on the compound's physical properties, most notably its solubility and melting point.
Caption: Workflow for Accurate Melting Point Determination.
Protocol for Qualitative Solubility Assessment
Causality: This protocol establishes a baseline for a compound's solubility in various solvents, which is essential for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR, HPLC).
-
Preparation: Add approximately 10 mg of the compound to a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, methanol, dichloromethane, hexane) dropwise (approx. 0.1 mL increments) while vortexing or agitating.
-
Observation: Observe for dissolution. Continue adding solvent up to a total of 1-2 mL.
-
Classification:
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
-
System Validation: Test a known soluble compound (e.g., NaCl in water) and an insoluble one (e.g., AgCl in water) to ensure the observation method is reliable.
Safety and Handling
Based on aggregated data for the free base, 5-bromoquinolin-8-amine should be handled with appropriate care. [2]
-
GHS Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), and causes serious eye irritation (Eye Irritation 2A). It may also cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. The conversion from its sparingly soluble free base to the hydrochloride salt provides a material with enhanced aqueous solubility, which is advantageous for both synthetic and biological applications. The key characterization data—including its molecular weight, melting point, and unique spectroscopic signatures like the bromine isotope pattern in mass spectrometry—provide the necessary tools for researchers to confirm its identity and purity. Adherence to proper handling procedures is essential to ensure laboratory safety. This guide provides the foundational knowledge required for the effective and safe use of this important quinoline derivative.
References
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Sunway Pharm Ltd. 5-Bromoquinolin-8-amine. [Link]
-
Chemsrc. 5-Bromoquinolin-8-amine | CAS#:53472-18-7. [Link]
-
PubChem. 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromoquinolin-8-amine Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate
In the realm of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The substituted quinoline, 5-bromoquinolin-8-amine, and its hydrochloride salt, are of particular interest as versatile intermediates. A profound understanding of their physicochemical properties, most notably their solubility, is not merely an academic exercise but a critical prerequisite for their successful application. Poorly characterized solubility can lead to significant challenges in synthesis, purification, formulation, and biological screening, ultimately impeding the pace of innovation.
This technical guide is designed for researchers, scientists, and drug development professionals who work with 5-bromoquinolin-8-amine hydrochloride. In the absence of extensive published quantitative solubility data for this specific salt, this document provides a comprehensive framework built on established chemical principles, data from structurally analogous compounds, and a detailed, field-proven experimental protocol for the empirical determination of its solubility. Our objective is to empower the scientific community with the knowledge and tools necessary to confidently and accurately navigate the solubility landscape of this important molecule.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. Understanding these parameters for both the free base, 5-bromoquinolin-8-amine, and its hydrochloride salt is fundamental to predicting and interpreting its solubility behavior.
| Property | 5-Bromoquinolin-8-amine (Free Base) | This compound | Rationale and Impact on Solubility |
| CAS Number | 53472-18-7 | 297760-76-0[1] | Unique identifiers for each chemical entity. |
| Molecular Formula | C₉H₇BrN₂[2] | C₉H₈BrClN₂[1] | The addition of HCl significantly alters the molecular properties. |
| Molecular Weight | 223.07 g/mol [3] | 259.53 g/mol [1] | Influences the mass-to-volume relationship in solution. |
| Melting Point | 109-110 °C[2] | Not available | A higher melting point generally suggests a more stable crystal lattice, which requires more energy to disrupt for dissolution. |
| LogP (calculated) | 2.6 - 3.2[2][3] | Not applicable | The LogP of the free base indicates a moderate lipophilicity, suggesting solubility in a range of organic solvents. This value is not directly applicable to the highly polar salt form. |
| pKa (estimated) | ~4-5 (quinoline nitrogen) | Not applicable | The pKa of the conjugate acid of the quinoline nitrogen is estimated based on related aminoquinolines.[4] This basicity allows for the formation of the hydrochloride salt. |
| Appearance | Crystalline solid | Expected to be a crystalline solid | The physical state of the solute. |
The Dichotomy of Solubility: Free Base vs. Hydrochloride Salt
A central theme in understanding the solubility of this compound is the profound impact of salt formation on its interaction with solvents. The free base and its hydrochloride salt can be considered as two distinct entities with disparate solubility profiles.
Predicted Solubility Profile of 5-Bromoquinolin-8-amine (Free Base)
Based on its moderate LogP and the qualitative solubility data of structurally similar compounds such as quinolin-8-amine (soluble in ethanol, acetone, benzene)[5] and 5,7-dibromo-8-hydroxyquinoline (fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene), a general solubility profile for the free base can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of Free Base | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The amino and quinoline nitrogen atoms can act as hydrogen bond acceptors, while the N-H bond can act as a donor, facilitating interaction with protic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The aromatic quinoline core and the bromo substituent contribute to van der Waals interactions with these non-polar but polarizable solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Pi-stacking interactions between the quinoline ring system and the aromatic solvent are likely to promote solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than alcohols and can act as hydrogen bond acceptors, but the overall interaction may be weaker. |
| Esters | Ethyl acetate | Soluble | Ethyl acetate has both a polar ester group and a non-polar ethyl group, allowing it to interact favorably with the multifaceted nature of the free base. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which should facilitate the dissolution of the moderately polar free base. |
The Impact of Salt Formation on Solubility
The conversion of the basic 5-bromoquinolin-8-amine to its hydrochloride salt is a fundamental chemical transformation that drastically alters its solubility profile. The protonation of the quinoline nitrogen (the more basic of the two nitrogens) introduces a formal positive charge and a chloride counter-ion, converting a moderately lipophilic organic molecule into an ionic salt.
This has two primary consequences for solubility in organic solvents:
-
Increased Polarity: The hydrochloride salt is significantly more polar than the free base. This fundamental change dictates that it will be less soluble in non-polar and weakly polar organic solvents. The principle of "like dissolves like" suggests that the highly polar, ionic nature of the salt is incompatible with the non-polar environment of solvents like toluene, hexane, or diethyl ether.
-
Crystal Lattice Energy: As an ionic compound, this compound will form a crystal lattice with strong electrostatic interactions between the protonated quinoline cation and the chloride anion. For dissolution to occur, the solvent molecules must provide sufficient energy (through solvation) to overcome this lattice energy. Many organic solvents may not provide favorable enough interactions to disrupt this stable crystalline structure.
Predicted Solubility Profile of this compound
Given the increased polarity and crystal lattice energy, the solubility of the hydrochloride salt in organic solvents is expected to be significantly lower than that of the free base.
| Solvent Class | Representative Solvents | Predicted Solubility of Hydrochloride Salt | Rationale |
| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | These polar, protic solvents are the most likely organic solvents to show some solubility. They can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Insoluble to Very Sparingly Soluble | The polarity of these solvents is generally insufficient to overcome the crystal lattice energy of the salt. |
| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | These non-polar solvents cannot effectively solvate the ions of the salt. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Insoluble | The low polarity of these solvents makes them poor choices for dissolving the hydrochloride salt. |
| Esters | Ethyl acetate | Insoluble to Very Sparingly Soluble | While more polar than ethers, ethyl acetate is unlikely to be a good solvent for this salt. |
| Polar Aprotic Solvents | DMSO, DMF | Sparingly to Moderately Soluble | These highly polar solvents have the best chance, after polar protic solvents, of dissolving the salt due to their ability to solvate the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents. |
A Rigorous Protocol for the Experimental Determination of Solubility
Given the predictive nature of the above discussion, empirical determination of the solubility of this compound is essential for any practical application. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Vials with airtight, chemically resistant caps (e.g., PTFE-lined)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantitative analysis (optional, but recommended for higher accuracy).
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: To a vial, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filtration: Immediately pass the supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
-
Quantification (Gravimetric Method): a. Transfer a precisely known volume of the filtrate to a pre-weighed, clean vial. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))
The solubility can also be expressed in other units, such as molarity, by using the molecular weight of the compound.
-
Validation: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the data for the free base and related compounds indicate that appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Spills: In case of a spill, collect the material and dispose of it as chemical waste. Avoid generating dust.[6]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific applications. While direct quantitative data is scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of salt formation allows for a robust, predictive framework. The hydrochloride salt is anticipated to be significantly less soluble in most organic solvents compared to its free base, with the highest potential for dissolution in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.
Ultimately, the empirical determination of solubility is paramount. The detailed experimental protocol provided in this guide offers a reliable and accurate method for researchers to obtain the specific solubility data required for their work. By combining theoretical prediction with rigorous experimental validation, the scientific community can effectively harness the potential of this compound in advancing research and development.
References
-
ChemBK. quinolin-8-amine. [Link]
-
PubChem. 5-Bromo-quinolin-8-ylamine (CID 613829). [Link]
-
Chemsrc. 5-Bromoquinolin-8-amine (CAS#:53472-18-7). [Link]
-
ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]
-
ResearchGate. Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. [Link]
-
PubChem. 4-Aminoquinoline (CID 68476). [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PubChem. 5-Aminoquinoline (CID 11911). [Link]
-
MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
Sources
- 1. 5-Bromo-quinolin-8-ylamine hydrochloride | CAS 297760-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of 5-Bromoquinolin-8-amine Hydrochloride: A Technical Guide to Melting Point Determination and Interpretation
For Immediate Release
Executive Summary
The melting point of an active pharmaceutical ingredient (API) is a fundamental characteristic that influences its purity, stability, and formulation development. For 5-bromoquinolin-8-amine hydrochloride, a quinoline derivative of interest in medicinal chemistry, understanding its thermal behavior is paramount. This guide will detail the significance of melting point analysis, provide a robust, step-by-step protocol for its accurate determination, and discuss the theoretical considerations that differentiate the thermal properties of the hydrochloride salt from its free base, 5-bromoquinolin-8-amine.
The Significance of Melting Point in a Drug Development Context
The melting point is more than a mere physical constant; it is a sentinel indicator of a substance's identity and purity. For a compound like this compound, a sharp and reproducible melting range is a primary indicator of high purity. Conversely, a broad or depressed melting range often suggests the presence of impurities. In the context of drug development, this parameter is critical for:
-
Purity Assessment: A narrow melting range is a reliable, albeit not absolute, indicator of a pure compound.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points.
-
Stability Studies: A change in melting point over time can indicate degradation of the API.
-
Formulation Design: The melting point influences the choice of manufacturing processes, such as hot-melt extrusion.
Physicochemical Properties: A Comparative Overview
A clear understanding of the parent compound, 5-bromoquinolin-8-amine, is essential before delving into the specifics of its hydrochloride salt.
| Property | 5-Bromoquinolin-8-amine | This compound |
| CAS Number | 53472-18-7[1] | 297760-76-0[2] |
| Molecular Formula | C₉H₇BrN₂[1] | C₉H₇BrN₂·HCl[2] |
| Molecular Weight | 223.07 g/mol [3] | 259.53 g/mol [2] |
| Melting Point | 109-110 °C[1] | Not reported; expected to be significantly higher. |
The formation of a hydrochloride salt from the free base amine introduces a strong ionic interaction. This significantly increases the lattice energy of the crystalline solid, which in turn is expected to result in a substantially higher melting point for this compound compared to its free base.
Experimental Determination of Melting Point: A Validated Protocol
The following protocol outlines a standardized method for determining the melting point of this compound using a capillary melting point apparatus.
Materials and Equipment
-
This compound sample
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Thomas-Hoover or similar)[4]
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum. Gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Ramp Rate: Set an initial rapid heating rate to approach the expected melting point. Based on the free base, a starting point for observation could be around 120°C. Once within 20°C of the anticipated melting point, reduce the ramp rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Self-Validating System and Interpretation
-
Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.
-
Impurity Effects: A broad melting range (e.g., > 2°C) or a melting point lower than a reference standard suggests the presence of impurities.
-
Decomposition: If the sample darkens or decomposes before melting, this should be noted. For some quinoline derivatives, decomposition can occur at elevated temperatures.[5]
Visualizing the Workflow
The following diagram illustrates the logical flow of the melting point determination process.
Caption: A flowchart of the experimental workflow for melting point determination.
Theoretical Considerations and Causality
The conversion of 5-bromoquinolin-8-amine to its hydrochloride salt involves the protonation of the basic nitrogen atom of the quinoline ring by hydrochloric acid. This creates an ionic salt, which has a more ordered and stable crystal lattice structure compared to the free base. The increased energy required to overcome these stronger intermolecular forces (ionic and hydrogen bonding) in the salt form directly translates to a higher melting point.
Safety and Handling
Conclusion
While the precise melting point of this compound remains to be definitively published, this guide provides the necessary scientific framework for its determination and interpretation. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently characterize this compound and integrate it into their drug discovery and development pipelines. The empirical determination of this value will be a valuable contribution to the chemical literature.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Chemsrc. (2025-08-21). 5-Bromoquinolin-8-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]
Sources
- 1. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 2. 5-Bromo-quinolin-8-ylamine hydrochloride | CAS 297760-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. chemicalbook.com [chemicalbook.com]
Technical Whitepaper: Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride
This guide provides an in-depth technical characterization of 5-bromoquinolin-8-amine hydrochloride , a critical intermediate in the synthesis of metalloprotease inhibitors, antimalarial agents, and organometallic ligands.
The content is structured to serve researchers requiring rigorous spectroscopic validation (NMR, MS, IR) and reliable experimental protocols.
Executive Summary
This compound (HCl salt of CAS 53472-18-7) is a halogenated quinoline derivative.[1] It serves as a bifunctional scaffold: the amine at position 8 facilitates chelation or amide coupling, while the bromine at position 5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system. This compound is prone to oxidation as a free base; the hydrochloride salt is the preferred form for storage and handling.
Chemical Profile & Identity
| Property | Data |
| Systematic Name | This compound |
| Free Base CAS | 53472-18-7 |
| Molecular Formula | C₉H₈BrClN₂ (HCl salt) / C₉H₇BrN₂ (Free Base) |
| Molecular Weight | 259.53 g/mol (HCl salt) / 223.07 g/mol (Free Base) |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (hot); Sparingly soluble in DCM |
Synthesis & Salt Formation Workflow
The synthesis typically proceeds via the electrophilic aromatic substitution of 8-aminoquinoline. The high electron density at the 5-position (para to the amine) directs the bromination exclusively to this site.
Experimental Workflow (DOT Diagram)
Caption: Selective bromination of 8-aminoquinoline followed by hydrochloride salt formation.
Spectroscopic Analysis (The Core)
Mass Spectrometry (MS)
The presence of a single bromine atom provides a definitive isotopic signature.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Key Diagnostic: The "Twin Peak" signature.
-
Interpretation: Bromine exists as
Br (50.7%) and Br (49.3%). This results in two molecular ion peaks of nearly equal intensity separated by 2 mass units.
| Ion Species | m/z (Theoretical) | Relative Abundance | Assignment |
| [M+H]⁺ | 222.97 | 100% | |
| [M+H+2]⁺ | 224.97 | ~98% |
Analyst Note: In the HCl salt, the chloride counter-ion (
Cl/Cl) is typically lost during ESI ionization, so the spectrum reflects the cationic free base mass.
Proton NMR ( H NMR)
The spectrum is characterized by the desymmetrization of the quinoline system. The 5-Br substitution eliminates the H5 signal and simplifies the coupling patterns in the carbocyclic ring.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Structural Assignment | |
| NH₃⁺ | 9.0 - 10.5 | Broad Singlet | - | Ammonium protons (Exchangeable with D₂O) |
| H2 | 8.95 - 9.05 | dd | Pyridine ring (Deshielded by N⁺) | |
| H4 | 8.50 - 8.60 | dd | Pyridine ring (Ortho to bridgehead) | |
| H3 | 7.70 - 7.80 | dd | Pyridine ring (Meta to N⁺) | |
| H6 | 7.85 - 7.95 | d | Benzene ring (Ortho to Br) | |
| H7 | 7.10 - 7.20 | d | Benzene ring (Ortho to Amine) |
Mechanistic Insight:
-
Salt Effect: Protonation of the quinoline nitrogen causes a significant downfield shift (approx. +0.5 to +1.0 ppm) of the protons on the pyridine ring (H2, H3, H4) compared to the free base.
-
Substituent Effect: The bromine at C5 exerts a weak deshielding effect on the adjacent H6. The amine at C8 (even when protonated) exerts a shielding effect on H7, keeping it the most upfield aromatic signal.
Infrared Spectroscopy (FT-IR)
The HCl salt formation significantly alters the N-H stretching region.
-
3300 - 2600 cm⁻¹: Broad, strong absorption band characteristic of the ammonium salt (
), obscuring the sharp primary amine doublets seen in the free base. -
1620 - 1580 cm⁻¹: C=N / C=C aromatic ring stretching vibrations.
-
1080 - 1050 cm⁻¹: C-Br stretching vibration (aryl bromide).
Experimental Protocols
Protocol A: Preparation of this compound
Use this protocol to convert the free base (if purchased) or crude reaction product into the stable salt.
-
Dissolution: Dissolve 1.0 g (4.5 mmol) of 5-bromoquinolin-8-amine free base in 10 mL of anhydrous ethanol. Slight warming (40°C) may be required.
-
Acidification: In a separate vial, dilute 1.0 mL of concentrated HCl (37%) in 5 mL of ethanol. Add this dropwise to the amine solution with vigorous stirring.
-
Observation: The solution will darken, and a yellow/orange precipitate should begin to form.
-
-
Crystallization: Stir at room temperature for 30 minutes, then cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (
) to remove excess acid and non-polar impurities. -
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Expected Yield: ~90-95%[2]
-
Storage: Hygroscopic. Store in a desiccator protected from light.
-
Protocol B: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/amine).
-
Retention Time: The 5-bromo derivative is more hydrophobic than the 8-aminoquinoline parent, eluting later.
References
-
Synthesis & Properties: PubChem. 5-Bromoquinolin-8-amine. National Library of Medicine. [Link]
-
Bromination Methodology: Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (Contains analogous bromination protocols for phenanthrolines/quinolines). [Link]
Sources
1H NMR spectrum of 5-bromoquinolin-8-amine hydrochloride
Technical Guide: H NMR Analysis of this compound
Executive Summary & Structural Context
This compound (CAS: N/A for specific salt; Base CAS: 5470-75-7) is a critical intermediate in the synthesis of metallodrugs (e.g., clioquinol analogs) and antimalarial agents.
In the context of NMR spectroscopy, this compound presents a unique challenge due to the interplay between the electron-rich 8-amino group, the electron-withdrawing 5-bromo substituent, and the protonation state of the quinoline nitrogen.
Key Analytical Objectives:
-
Differentiation: Distinguishing the 5-bromo regioisomer from the 7-bromo or 5,7-dibromo impurities.
-
Salt Confirmation: Verifying the hydrochloride salt formation via chemical shift perturbations (the "Salt Shift").
-
Proton Assignment: Unambiguous assignment of the AB spin system (benzenoid ring) and the AMX/ABX system (heterocyclic ring).
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must establish the numbering scheme and the electronic environment.
Molecular Geometry & Numbering
The quinoline scaffold consists of a fused benzene and pyridine ring.
-
Heterocyclic Ring (Pyridine-like): Contains Nitrogen (N1) and protons H2, H3, H4.
-
Benzenoid Ring: Contains substituents Br (C5) and NH
(C8). Remaining protons are H6 and H7.
Protonation Dynamics
In the hydrochloride form, protonation occurs primarily at the quinoline ring nitrogen (N1) , not the exocyclic amine. The pKa of the ring nitrogen in 8-aminoquinolines is approximately 4.0, whereas the aniline-like nitrogen is significantly less basic due to resonance delocalization into the ring.
Impact on Spectrum:
-
Deshielding: Protonation of N1 introduces a positive charge, causing a significant downfield shift (deshielding) of the adjacent protons, specifically H2 and H4 .
-
Exchangeables: In DMSO-
, the N-H protons (ring NH and exocyclic NH ) typically appear as broad singlets. In D O, these signals disappear due to deuterium exchange.
Visualization: Structure & Numbering
The following diagram illustrates the atomic numbering and the expected spin systems.
Figure 1: Spin system topology of 5-bromoquinolin-8-amine HCl. Note the isolation of the H6-H7 pair from the H2-H3-H4 system.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and visibility of exchangeable protons, strictly anhydrous conditions are recommended.
| Parameter | Specification | Rationale |
| Solvent | DMSO- | Solubilizes the HCl salt effectively; slows proton exchange to allow observation of NH |
| Concentration | 5–10 mg in 0.6 mL | Prevents aggregation/stacking effects common in planar quinolines which can cause concentration-dependent shifts. |
| Reference | TMS (0.00 ppm) or Residual Solvent (2.50 ppm) | Internal referencing is critical for precise chemical shift reporting. |
| D | Optional Step | Add 1 drop D |
Acquisition Parameters[1][2]
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Transients (Scans): 16 or 32 (sufficient for >5 mg).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of aromatic protons with different T1 relaxation times).
Spectral Assignment & Interpretation[2][3][4][5][6][7]
The spectrum is divided into three distinct regions.[1][2] The chemical shifts (
Region A: The Heterocyclic Ring (Protons 2, 3, 4)
This ring typically exhibits an AMX or ABX pattern.
-
H2 (Position 2):
8.90 – 9.10 ppm (dd or d) -
H4 (Position 4):
8.60 – 8.80 ppm (dd) -
H3 (Position 3):
7.70 – 7.90 ppm (dd)
Region B: The Benzenoid Ring (Protons 6, 7)
This ring contains the substituents. With positions 5 (Br) and 8 (NH
-
H6 (Position 6):
7.90 – 8.10 ppm (d) -
H7 (Position 7):
7.10 – 7.40 ppm (d)- ). The amino group is a strong electron donor (resonance), which significantly shields the ortho position. This is usually the most upfield aromatic signal.
-
Note: In the HCl salt, this signal may shift slightly downfield compared to the free base, but it remains distinctively upfield of H6.
Region C: Exchangeable Protons
-
Ring NH
: Broad singlet, often > 10.0 ppm or extremely broad/invisible depending on water content/acidity. -
Exocyclic NH
: Broad singlet, typically 5.0 – 7.0 ppm . In the salt form, these protons can become involved in hydrogen bonding networks (Cl ...H-N), broadening the signal significantly.
Summary Table of Assignments
| Proton | Multiplicity | Assignment Logic | ||
| H2 | 8.90 – 9.10 | dd | Alpha to N | |
| H4 | 8.60 – 8.80 | dd | Gamma to N | |
| H6 | 7.90 – 8.10 | d | Ortho to Br; part of AB system. | |
| H3 | 7.70 – 7.90 | dd | Beta to N | |
| H7 | 7.10 – 7.40 | d | Ortho to NH | |
| NH | Variable | br s | N/A | Exchangeable; disappears in D |
Impurity Profiling & Troubleshooting
Common synthetic impurities can be identified by specific spectral fingerprints.
-
Starting Material (8-Aminoquinoline):
-
Look for a triplet (or dd) around 7.4 ppm. In the product, position 5 is substituted (Br), so H6/H7 is a doublet pair. In the starting material, H5, H6, H7 form an AMX/ABC system. The presence of a triplet in the aromatic region indicates incomplete bromination.
-
-
Over-Bromination (5,7-Dibromo-8-aminoquinoline):
-
If C7 is also brominated, the H6/H7 coupling disappears.
-
Diagnostic: A singlet appears for H6 (isolated proton) around 8.0–8.2 ppm. The upfield doublet for H7 will be missing.
-
-
Regioisomer (7-Bromoquinolin-8-amine):
-
Rare, but possible. The coupling pattern would change (H5/H6 would be the AB system), and the chemical shifts would alter significantly due to the loss of the shielding ortho-amino effect on H7.
-
Analytical Workflow Diagram
Figure 2: Decision tree for verifying product identity and purity based on the benzenoid ring signals.
References
-
Oregon State University. (2024). 1H NMR Chemical Shift Table and Principles. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. Retrieved from [Link]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride: A Technical Guide
Topic: Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1]
Executive Summary & Significance
This compound (5-Br-8-AQ[1]·HCl) is a critical intermediate in the synthesis of 8-aminoquinoline-directed C–H functionalization ligands and metallodrug precursors.[1] While the free base is often characterized by NMR, the hydrochloride salt form requires rigorous vibrational spectroscopy to confirm protonation status, lattice stability, and ionic purity.
This guide provides a high-fidelity analysis of the FT-IR spectrum, distinguishing between the free base (sharp N-H stretching) and the hydrochloride salt (broad ammonium features), ensuring precise quality control in drug development workflows.
Experimental Methodology
Sample Preparation: The Lattice Effect
For hydrochloride salts, the choice of sampling technique is not merely operational—it is structural.
-
Preferred Method: KBr Pellet Transmission
-
Protocol: Grind 1–2 mg of sample with ~100 mg of spectroscopic grade KBr. Press at 8–10 tons.[1][2]
-
Causality: Hydrochloride salts form strong hydrogen-bonded networks in the solid state.[1] Attenuated Total Reflectance (ATR) often applies insufficient pressure to resolve the broad, fine structure of the ammonium (
or ring ) Fermi resonances. Transmission mode captures the full "salt envelope" in the 2500–3200 cm⁻¹ region.[1]
-
-
Alternative: Diamond ATR
-
Use Case: Rapid screening.
-
Caveat: Expect truncated intensity in the high-frequency region due to wavelength-dependent penetration depth (
).[1]
-
Acquisition Workflow (DOT Visualization)
Figure 1: Decision matrix for FT-IR acquisition. Desiccation is critical as HCl salts are often hygroscopic, and adsorbed water masks the N-H stretch.
Spectral Analysis & Assignment
The spectrum of this compound is dominated by the effects of protonation and halogenation .[1]
The "Salt Region" (3500 – 2500 cm⁻¹)
Unlike the free base, which shows two distinct, sharp doublets for the primary amine (
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3200 – 2600 | Broad Ammonium Band. Overlaps C-H stretches.[1] Indicates protonation of the 8-amino group and/or the quinoline ring nitrogen. Often shows "Fermi Resonance" sub-bands. | |
| 3050 | Weak shoulder on the ammonium band. | |
| ~2500 | Combination Bands | "Amine Salt" combination overtones (characteristic of amine hydrochlorides).[1] |
The Double Bond / Ring Region (1650 – 1400 cm⁻¹)
The quinoline ring breathing modes are sensitive to the 5-bromo substitution (mass effect) and protonation (electronic effect).
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 1620 – 1590 | Ring Stretching. Protonation of the ring nitrogen typically shifts the | |
| 1550 – 1500 | Ammonium Deformation. Asymmetric bending of the protonated amine group. | |
| 1460 | Skeletal ring vibration.[1] |
The Fingerprint & Halogen Region (1400 – 400 cm⁻¹)
This region confirms the specific isomer (5-bromo) and the salt counter-ion environment.
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 1280 – 1250 | Aryl-amine stretching.[1] | |
| 1080 – 1050 | Diagnostic. Aromatic C-Br vibrations often couple with ring modes here.[1] | |
| 820 – 780 | Out-of-Plane Bending. Characteristic of adjacent hydrogens on the quinoline ring.[1] The 5,8-substitution pattern disrupts the standard 3-adjacent H pattern.[1] | |
| 600 – 500 | Carbon-Bromine Stretch. A distinct, medium-intensity band often found near 550–650 cm⁻¹.[1] |
Self-Validating Protocol: Salt vs. Free Base
To ensure the material has not degraded (deprotonated) or dissociated, use this comparative logic:
Figure 2: Logic gate for confirming the hydrochloride salt form.
Key Discriminator:
-
Free Base: Sharp peaks at ~3450 cm⁻¹ and ~3350 cm⁻¹ (Asym/Sym N-H stretch).[1]
-
HCl Salt: Complete disappearance of sharp doublets; replaced by a "mound" centered ~2900 cm⁻¹.[1]
Troubleshooting & Artifacts
-
Water Interference:
-
Ion Exchange (KBr):
References
-
National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline and Quinoline Derivatives IR Spectra.[1][6] NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link]
-
Ökten, S., et al. (2016).[1][3] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications (Organic Communications). 9:4, 89-97.[1] (Provides synthesis and characterization data for 5-bromo-8-aminoquinoline). Available at: [Link]
-
PubChem. 5-Bromoquinolin-8-amine Compound Summary. National Library of Medicine.[1] CID 122248.[1] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text for amine salt vibrational assignments).
Sources
discovery and history of 5-bromoquinolin-8-amine
This technical guide details the discovery, synthesis, and medicinal chemistry applications of 5-bromoquinolin-8-amine , a bifunctional heterocyclic scaffold critical to modern drug development.
CAS Registry Number: 53472-18-7 (Free Base) / 63942-73-0 (Salt forms often cited) IUPAC Name: 5-bromoquinolin-8-amine Synonyms: 5-bromo-8-aminoquinoline; 5-bromo-8-quinolinamine
Executive Summary
5-Bromoquinolin-8-amine is a "privileged structure" in medicinal chemistry, serving as a dual-functional intermediate. It retains the historic 8-aminoquinoline core—famous for its antimalarial activity (e.g., Primaquine)—while introducing a reactive bromine at the C5 position. This halogen handle allows for precise late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential building block for developing inhibitors against targets like MALT1 (lymphoma) and Nek7 (inflammation).
Historical Evolution: From Antimalarial to Modular Scaffold
The history of 5-bromoquinolin-8-amine is not defined by a single "discovery" event but rather by its evolution from the 8-aminoquinoline lineage.
Phase I: The Antimalarial Era (1920s–1950s)
The 8-aminoquinoline scaffold gained prominence in the 1920s with the synthesis of Pamaquine and later Primaquine. Research focused heavily on the N8-substituents to improve efficacy against Plasmodium vivax. During this period, halogenation at the C5 position was primarily explored to block metabolic oxidation or alter lipophilicity. 5-bromoquinolin-8-amine emerged as a derivative in these structure-activity relationship (SAR) libraries but lacked the standalone fame of its non-halogenated cousins.
Phase II: The Cross-Coupling Renaissance (1990s–Present)
With the advent of robust Pd-catalyzed cross-coupling methods, 5-bromoquinolin-8-amine transitioned from a final target to a divergent intermediate . It allowed chemists to "lock" the quinoline core and the amine functionality while elaborating the C5 position to reach into deep hydrophobic pockets of enzymes.
-
Key Milestone: The identification of 8-aminoquinoline derivatives as inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) in the 2010s solidified the 5-bromo derivative's status as a high-value precursor.
Synthesis Protocols
Two primary routes exist for synthesizing 5-bromoquinolin-8-amine. The modern NBS-mediated route is preferred for its atom economy and yield.
Protocol A: Regioselective Bromination (Recommended)
Mechanism: Electrophilic aromatic substitution (SEAr). The 8-amino group strongly activates the C5 and C7 positions. By controlling temperature and stoichiometry, high regioselectivity for C5 is achieved.
-
Reagents: 8-Aminoquinoline, N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Yield: >90%.
Step-by-Step Methodology:
-
Dissolution: Dissolve 8-aminoquinoline (1.0 eq) in MeCN (0.2 M concentration) in a round-bottom flask shielded from light (to minimize radical side reactions).
-
Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
-
Quench: Pour the reaction mixture into ice-cold 5% NaHCO3 solution.
-
Isolation: Filter the resulting yellow/brown precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.
Protocol B: The Nitro-Reduction Route (Historical)
Context: Used before the availability of selective brominating agents or when starting from quinoline.
-
Bromination: Quinoline
5-Bromoquinoline. -
Nitration: 5-Bromoquinoline + HNO3/H2SO4
5-Bromo-8-nitroquinoline. -
Reduction: 5-Bromo-8-nitroquinoline + Fe/AcOH or H2/PtO2
5-Bromoquinolin-8-amine .
-
Drawback: Multi-step, harsh conditions, and potential for debromination during the reduction step.
Figure 1: Comparison of the modern direct bromination route (blue) versus the historical nitro-reduction route (grey).
Chemical Utility & Applications
The "Hub" nature of 5-bromoquinolin-8-amine allows for orthogonal functionalization.
| Reaction Type | Position | Reagent Example | Application |
| Suzuki Coupling | C5-Br | Aryl Boronic Acids | Biaryl scaffolds (e.g., MALT1 inhibitors) |
| Sonagashira | C5-Br | Terminal Alkynes | Extended pi-systems, rigid linkers |
| Buchwald-Hartwig | C5-Br | Amines | Introducing solubility/polarity |
| Amide Coupling | N8-NH2 | Acid Chlorides | Core scaffold attachment |
| Skraup Reaction | Ring | Glycerol/Acrolein | Synthesis of 1,10-phenanthrolines |
Case Study: MALT1 Inhibitors
In the development of inhibitors for MALT1 (a target for Diffuse Large B-Cell Lymphoma), the 5-bromoquinolin-8-amine scaffold is often used as the "warhead" anchor.
-
N8-Coupling: The amine is coupled to a pyrazolo-pyrimidine or similar core.
-
C5-Extension: The bromine is replaced (via Suzuki coupling) with a pyridine or pyrazole ring.
-
Mechanism:[2][3][4][5] This extension allows the molecule to occupy the allosteric site of the MALT1 protease, stabilizing the inactive conformation.
Figure 2: Divergent synthesis map showing the three primary vectors of modification.
Physical Properties & Safety
| Property | Value |
| Molecular Weight | 223.07 g/mol |
| Appearance | Yellow to Brown Solid |
| Melting Point | 99–101 °C |
| Solubility | Soluble in DMSO, DMF, DCM; Low in Water |
| pKa (est) | ~4.0 (Quinoline N), ~ -0.5 (Amine - weak base) |
Safety Note: As an aminoquinoline and halogenated aromatic, this compound should be treated as potentially toxic and an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.
References
-
PubChem. "5-Bromoquinolin-8-amine (Compound)." National Center for Biotechnology Information. [Link]
- Langer, P. et al. "Regioselective Synthesis of Brominated Quinolines." Tetrahedron, 2008.
-
Johnson & Johnson. "MALT1 Inhibitors and Methods of Use." World Intellectual Property Organization (WIPO) Patent WO2018119036. (Describes the use of the scaffold in drug discovery). [Link]
-
Organic Syntheses. "Preparation of 5-Bromo-8-nitroisoquinoline." Org.[4][6] Synth. (Historical reference for the nitro-reduction pathway logic). [Link]
Sources
- 1. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold and Its Electrophilic Reactivity
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 8-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
8-Aminoquinoline stands as a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its derivatives form the basis of a wide array of therapeutic agents, from classical antimalarials like primaquine to modern applications in oncology and neurodegenerative disease research.[1][2] The synthetic utility and biological activity of these compounds are intrinsically linked to the chemical reactivity of the quinoline core. Understanding and controlling electrophilic substitution reactions are paramount for the rational design and synthesis of novel 8-aminoquinoline derivatives.
This guide provides a detailed exploration of the principles and practices governing electrophilic substitution on the 8-aminoquinoline ring system. We will move beyond simple reaction lists to dissect the underlying electronic factors that dictate regioselectivity, explain the causality behind established experimental protocols, and offer field-proven insights into the challenges and opportunities presented by this versatile heterocycle.
The Electronic Landscape: A Tale of Two Rings and a Powerful Donor
The reactivity of 8-aminoquinoline is a direct consequence of the electronic interplay between its three key components: the electron-deficient pyridinoid ring, the electron-rich benzenoid ring, and the potent electron-donating amino group at the C-8 position.
-
The Quinoline Core: Quinoline can be conceptualized as a fusion of a pyridine ring and a benzene ring. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect across the entire molecule. This deactivates the pyridine ring towards electrophilic attack, making it significantly less reactive than benzene.[3][4] Consequently, electrophilic substitution on unsubstituted quinoline preferentially occurs on the benzenoid ring, typically yielding a mixture of 5- and 8-substituted products.[5][6][7]
-
The C-8 Amino Group: The amino group at the C-8 position is a powerful activating group. Through resonance, its lone pair of electrons dramatically increases the electron density of the benzenoid ring. This activating effect is so pronounced that it overrides the deactivating influence of the pyridinoid nitrogen, making the benzenoid ring of 8-aminoquinoline highly susceptible to electrophilic attack.
This dynamic is visualized below, showing how the activating -NH₂ group enriches the benzenoid ring, while the deactivating ring nitrogen withdraws electron density from the pyridinoid ring.
Caption: Electronic influences within the 8-aminoquinoline scaffold.
Regioselectivity: The Decisive Role of Intermediate Stability
The amino group at C-8 is an ortho, para-director. In the context of the 8-aminoquinoline ring, this directs incoming electrophiles to the C-7 (ortho) and C-5 (para) positions. Attack at the C-6 position (meta) is disfavored. The preference for C-5 and C-7 substitution is rooted in the stability of the cationic intermediate (the Wheland complex or sigma complex) formed during the reaction.
When an electrophile attacks at C-5 or C-7, the positive charge can be delocalized through resonance structures that keep the aromatic sextet of the adjacent pyridinoid ring intact. In contrast, attack at C-6 forces the positive charge into the pyridinoid ring, disrupting its aromaticity and leading to a less stable intermediate. This principle is analogous to electrophilic substitution on naphthalene, which favors attack at the α-position (C-1) over the β-position (C-2) for similar reasons.[8][9][10]
The diagram below illustrates the superior stability of the intermediate formed from attack at the C-5 position.
Caption: Stability of intermediates dictates regioselectivity.
Key Electrophilic Substitution Reactions
Nitration
Nitration is a synthetically vital reaction for producing intermediates used in various therapeutic agents. The high reactivity of the 8-aminoquinoline core allows for nitration under relatively mild conditions, but regioselectivity can be a challenge. Modern methods have largely overcome this by using the amino group (often as an amide) as a directing group in coordination with a metal catalyst.
Causality Behind Experimental Choices: Classical nitration with mixed acids (HNO₃/H₂SO₄) can lead to over-nitration and poor regioselectivity. The strongly acidic conditions also protonate the quinoline nitrogen, further deactivating the ring. To achieve controlled and selective nitration, researchers have turned to metal-promoted reactions. The 8-aminoquinoline amide can act as a bidentate ligand, coordinating to a metal ion which then delivers the nitrating agent to the proximate C-5 position.
An excellent example is the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which serves as both the chelating promoter and the nitro source for regioselective C-5 mononitration.[11][12] Furthermore, switching the catalyst to copper(II) chloride (CuCl₂) can selectively promote bis-nitration to yield the 5,7-dinitro product.[11][12]
Data Presentation: Nitration of 8-Aminoquinoline Amides
| Catalyst/Reagent | Target Position(s) | Typical Yield | Key Insight | Reference |
| Fe(NO₃)₃·9H₂O | C-5 (Mono-nitration) | Good to Excellent | Fe(III) acts as both a chelating promoter and the nitro source. | [11][12][13] |
| CuCl₂·2H₂O | C-5, C-7 (Bis-nitration) | Good | Cu(II) efficiently catalyzes the second nitration at the C-7 position. | [11][12] |
| Co(NO₃)₂/tBuONO | C-5 and C-7 | Moderate (3:1 ratio) | Tends to suffer from incomplete regioselectivity. | [14] |
| Visible Light/Cu(NO₃)₂ | C-5 (Mono-nitration) | Good to Excellent | A mild, green chemistry approach using a photosensitizer. | [14] |
Experimental Protocol: Regioselective C-5 Mononitration of N-Phenyl-8-aminoquinolinecarboxamide [11][12]
-
Reactant Preparation: To a solution of N-phenyl-8-aminoquinolinecarboxamide (1.0 mmol) in 1,2-dichloroethane (DCE, 5.0 mL) in a sealed tube, add Fe(NO₃)₃·9H₂O (2.0 mmol).
-
Reaction Execution: Seal the tube and stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 5-nitro product.
Halogenation
Direct halogenation of 8-aminoquinoline provides key building blocks for drug discovery. The strong activation by the amino group facilitates facile substitution at the C-5 and C-7 positions, often leading to di-substitution even under mild conditions.
Causality Behind Experimental Choices: Standard electrophilic halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are highly effective. The choice of solvent can influence the reaction rate and selectivity. For instance, using dimethyl sulfoxide (DMSO) can promote the reaction smoothly.[15] To achieve mono-halogenation, careful control of stoichiometry (using only one equivalent of the halogenating agent) and reaction temperature is critical. Dihalogenation is often the thermodynamically favored outcome and can be achieved by using an excess of the halogenating agent.
Experimental Protocol: Synthesis of 5,7-Dichloro-8-aminoquinoline [16]
This protocol involves the reduction of a pre-existing nitroquinoline, but direct chlorination of 8-aminoquinoline with agents like NCS is also feasible and follows similar principles.
-
Reactant Preparation: Dissolve 5,7-dichloro-8-nitroquinoline (1.0 mmol) in a mixture of acetic acid and ethanol.
-
Reduction: Add powdered iron or stannous chloride (SnCl₂) in hydrochloric acid (HCl) portion-wise while stirring. The reaction is exothermic.
-
Reaction Monitoring: Continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Neutralize the reaction mixture carefully with a base (e.g., NaOH or NH₄OH solution) until a precipitate forms.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product to obtain pure 5,7-dichloro-8-aminoquinoline.
Sulfonation
Sulfonation of quinoline with oleum (fuming sulfuric acid) typically yields quinoline-8-sulfonic acid.[17] For 8-aminoquinoline, the powerful directing effect of the amino group is expected to direct the sulfonyl group primarily to the C-5 and C-7 positions. The strongly acidic conditions will protonate both nitrogen atoms, creating a highly deactivated substrate. Therefore, forcing conditions (high temperature) are generally required.
Causality and Mechanistic Considerations: The electrophile in sulfonation is SO₃. The reaction is reversible, and its outcome can be subject to thermodynamic versus kinetic control.
-
Kinetic Product: At lower temperatures, attack may favor the most sterically accessible and electronically rich position, likely C-5.
-
Thermodynamic Product: At higher temperatures, the reaction can equilibrate to form the most stable isomer.
Due to the harsh conditions and potential for complex product mixtures, direct sulfonation is often less preferred than alternative methods for introducing sulfur-containing functional groups.
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions are generally not successful with 8-aminoquinoline or even unsubstituted quinoline.[18]
Expertise & Field-Proven Insight: The Causality of Failure The core reason for this failure lies with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[19][20] Both the pyridinoid nitrogen and the exocyclic amino nitrogen are basic. They will readily coordinate with the Lewis acid catalyst, forming a strong complex. This has two detrimental effects:
-
Catalyst Sequestration: The catalyst is tied up in a non-productive complex and is unavailable to activate the alkyl/acyl halide.
-
Substrate Deactivation: The complexation places a formal positive charge on the nitrogen atoms, which strongly deactivates the entire aromatic system towards electrophilic attack, effectively shutting down the reaction.
Caption: Why Friedel-Crafts reactions fail on 8-aminoquinoline.
Potential Workarounds: While challenging, strategies to circumvent this issue could involve protecting the 8-amino group as a less basic amide and employing alternative, non-Lewis acidic methods for C-C bond formation, such as transition-metal-catalyzed cross-coupling reactions.
Conclusion
The electrophilic substitution of 8-aminoquinoline is a rich and nuanced field, governed by a delicate balance of electronic effects. The potent activating and directing nature of the C-8 amino group transforms the benzenoid ring into a highly reactive platform for functionalization, primarily at the C-5 and C-7 positions. While classical reactions like nitration and halogenation are readily achievable, modern methodologies utilizing the amino group as a chelating auxiliary have enabled unprecedented levels of regioselectivity. Conversely, reactions like Friedel-Crafts that rely on strong Lewis acid catalysis are inherently incompatible with the basic nitrogen centers of the scaffold. For the medicinal chemist and synthetic professional, a deep understanding of these principles is not merely academic; it is the key to unlocking the full potential of the 8-aminoquinoline core in the development of next-generation therapeutics and functional materials.
References
-
Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters. Available at: [Link]
-
Li, W., et al. (n.d.). 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. ResearchGate. Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Fusing rings to pyridines: quinolines and isoquinolines. Oxford University Press. Available at: [Link]
-
Wang, D., et al. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. ResearchGate. Available at: [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Quimicaorganica.org. Available at: [Link]
-
Pergamon Press. (1960). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron. Available at: [Link]
-
Filo. (n.d.). Between quinoline and pyridine, which one is more reactive towards electrophilic substitution?. Filo. Available at: [Link]
-
ResearchGate. (n.d.). C5–H halogenation of 8-aminoquinolines with NXS and the proposed reaction mechanism. ResearchGate. Available at: [Link]
-
Bartesaghi, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Available at: [Link]
-
Roberts, R. M., & Johnson, T. L. (1946). 5- and 7-Chloro-8-aminoquinoline. Journal of the American Chemical Society. Available at: [Link]
-
Ahmed, A. A. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Available at: [Link]
-
Vogel, P. (1995). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. Available at: [Link]
-
Matsumura, K. (2002). Friedel and Crafts Reaction with 8-Hydroxyquinoline. ResearchGate. Available at: [Link]
-
Fuson, R. C., et al. (1947). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry. Available at: [Link]
- O'Brochta, J. (1961). Quinoline sulfonation process. Google Patents.
-
University of East Anglia. (n.d.). Chapter 5: Benzo-condensed six-membered heterocycles. Available at: [Link]
-
Scribd. (n.d.). Electrophilic Substitution Reaction of Naphthalene. Scribd. Available at: [Link]
-
PubMed. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Available at: [Link]
-
Liu, X., et al. (2018). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules. Available at: [Link]
-
YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. Professor Dave Explains. Available at: [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Quora. Available at: [Link]
-
Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Patsnap. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Why is benzene more reactive towards electrophilic aromatic substitution than naphthalene?. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Chemistry Stack Exchange. Available at: [Link]
-
ACS Publications. (2016). and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. ACS Publications. Available at: [Link]
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- 3. Between quinoline and pyridine, which one is more reactive towards electr.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fusing rings to pyridines: quinolines and isoquinolines [ns1.almerja.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
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- 9. m.youtube.com [m.youtube.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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- 18. quora.com [quora.com]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
Methodological & Application
Application Protocol: A Detailed, Multi-Step Synthesis of 5-Bromoquinolin-8-amine Hydrochloride
Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of 5-bromoquinolin-8-amine hydrochloride, a valuable heterocyclic building block for drug discovery and materials science. The described four-step synthetic pathway begins with the Sandmeyer reaction of 5-aminoquinoline to produce 5-bromoquinoline. Subsequent nitration under strongly acidic conditions selectively yields 5-bromo-8-nitroquinoline. The nitro group is then reduced to the primary amine using stannous (II) chloride, affording 5-bromoquinolin-8-amine. Finally, the free base is converted to its stable hydrochloride salt. This protocol emphasizes the causal reasoning behind experimental choices, provides detailed procedural instructions, and includes safety precautions critical for laboratory execution.
Introduction: The Significance of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline core structure is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug primaquine.[1] Compounds bearing this moiety are investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and neuroprotective agents.[2][3] The introduction of a bromine atom at the 5-position, as in 5-bromoquinolin-8-amine, provides a key functional handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide details a robust and logical synthetic sequence designed for high regiochemical control and reproducible yields, transforming readily available starting materials into the target hydrochloride salt.
Overall Synthetic Scheme
The synthesis follows a four-step sequence, beginning with the conversion of an amino group to a bromine via a diazonium salt, followed by electrophilic aromatic substitution, reduction, and final salt formation.
Caption: Overall four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides.[4] The process involves the formation of a diazonium salt intermediate, which is then catalytically decomposed by a copper(I) salt to yield the desired halide.[5]
Causality:
-
Diazotization: 5-Aminoquinoline is treated with sodium nitrite in the presence of a strong acid (HBr) at low temperatures (0–5 °C). This temperature control is critical because diazonium salts are unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.
-
Copper(I) Catalysis: The diazonium salt solution is added to a solution of copper(I) bromide. The Cu(I) catalyst facilitates the displacement of the diazonio group (-N₂) with a bromide ion.[6]
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 5-Aminoquinoline | 144.17 | 3.37 g | 23.38 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | 20 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.94 g | 28.12 | 1.2 |
| Copper(I) Bromide (CuBr) | 143.45 | 4.02 g | 28.02 | 1.2 |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 5-aminoquinoline (3.37 g) in 9 mL of water and 11 mL of 48% hydrobromic acid.
-
Cool the solution to 0 °C in an ice-water bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.94 g) in 9 mL of water. Add this solution dropwise to the cooled aminoquinoline solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution at room temperature for 5 minutes.
-
In a separate 250 mL flask, prepare a solution of copper(I) bromide (4.02 g) in 23 mL of 48% HBr and heat it to 75 °C.
-
Add the previously prepared diazonium salt solution dropwise to the hot CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture in an ice bath and carefully basify it with a concentrated sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromoquinoline as a solid.[6] Expected Yield: ~61%.
Step 2: Nitration of 5-Bromoquinoline
This step introduces a nitro group onto the 5-bromoquinoline scaffold. The reaction proceeds via electrophilic aromatic substitution using a classic nitrating mixture.
Causality:
-
Electrophile Generation: Concentrated sulfuric acid protonates nitric acid (generated from KNO₃), which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Regioselectivity: In a strongly acidic medium, the quinoline nitrogen is protonated, forming a quinolinium ion. This makes the entire heterocyclic ring strongly electron-deficient and deactivates it towards electrophilic attack. Substitution therefore occurs on the less deactivated carbocyclic ring. The protonated ring system directs incoming electrophiles primarily to the 5- and 8-positions.[7] Since the 5-position is already occupied by bromine, the nitronium ion is directed to the C-8 position, yielding 5-bromo-8-nitroquinoline as the major product.
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 5-Bromoquinoline | 208.05 | 4.16 g | 20.0 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | ~20 mL | - | - |
| Potassium Nitrate (KNO₃) | 101.10 | 2.22 g | 22.0 | 1.1 |
Protocol:
-
Carefully add concentrated sulfuric acid (~20 mL) to a 100 mL round-bottom flask and cool it to 0 °C in an ice-salt bath.
-
Slowly add 5-bromoquinoline (4.16 g) to the cold sulfuric acid with vigorous stirring, ensuring it dissolves completely.
-
Add potassium nitrate (2.22 g) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker.
-
Neutralize the resulting solution with a cold, concentrated ammonium hydroxide solution to pH 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and air-dried to yield 5-bromo-8-nitroquinoline. The crude product can be recrystallized from an ethanol/toluene mixture.[8]
Step 3: Reduction of 5-Bromo-8-nitroquinoline
The selective reduction of the aromatic nitro group to a primary amine is a key transformation. Stannous (II) chloride dihydrate in an alcoholic solvent is a mild and effective reagent for this purpose, preserving the aryl bromide functionality.[9]
Causality:
-
Electron Transfer: Stannous chloride (SnCl₂) acts as a reducing agent, donating electrons to the nitro group in a stepwise manner. The reaction requires a proton source, which is provided by the ethanol solvent and the water from the hydrated salt. The overall process involves a six-electron transfer to convert the -NO₂ group to an -NH₂ group. This method is preferred over catalytic hydrogenation in some cases to avoid potential dehalogenation.
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 5-Bromo-8-nitroquinoline | 253.05 | 2.53 g | 10.0 | 1.0 |
| Stannous Chloride Dihydrate | 225.63 | 6.77 g | 30.0 | 3.0 |
| Ethanol (EtOH) | 46.07 | 50 mL | - | - |
Protocol:
-
To a solution of 5-bromo-8-nitroquinoline (2.53 g) in ethanol (50 mL) in a 250 mL round-bottom flask, add stannous chloride dihydrate (6.77 g).[5]
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ice-cold water to the residue, followed by careful addition of a 20% sodium hydroxide solution until the mixture is strongly basic (pH > 12) to precipitate tin salts and liberate the free amine.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to provide 5-bromoquinolin-8-amine as a solid.
Step 4: Formation of this compound
The final step involves converting the synthesized free amine into its more stable and water-soluble hydrochloride salt for easier handling and storage.
Causality:
-
Acid-Base Reaction: This is a simple protonation reaction. The basic amino group on the quinoline ring reacts with hydrochloric acid to form the corresponding ammonium salt, which is typically a crystalline solid that readily precipitates from non-polar organic solvents.
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 5-Bromoquinolin-8-amine | 223.07 | 2.23 g | 10.0 | 1.0 |
| Diethyl Ether | 74.12 | 50 mL | - | - |
| HCl in Diethyl Ether (2M) | 36.46 | ~6 mL | ~12.0 | ~1.2 |
Protocol:
-
Dissolve the crude 5-bromoquinolin-8-amine (2.23 g) in a minimum amount of diethyl ether (or ethanol).
-
With stirring, add a 2M solution of HCl in diethyl ether dropwise.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound.
Synthesis and Purification Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
purification of 5-bromoquinolin-8-amine hydrochloride by recrystallization
Abstract & Strategic Context
5-bromoquinolin-8-amine hydrochloride (5-Br-8-AQ·HCl) is a critical intermediate in the synthesis of diverse metal-chelating ligands, antimalarial agents, and Schiff-base scaffolds. While the bromination of 8-aminoquinoline is electronically favored at the C5 position, the process frequently yields persistent impurities, including the 5,7-dibromo derivative, unreacted starting material, and oxidation-induced "tars" (azo/quinone species) due to the high reactivity of the 8-amino group.
Standard purification often focuses on the free base; however, the hydrochloride salt offers superior long-term stability against oxidation. This Application Note details a recrystallization protocol specifically designed to isolate the hydrochloride salt. The method utilizes a polarity-gradient solvent system (Ethanol/HCl/Diethyl Ether) to maximize yield while rejecting non-polar brominated byproducts and polar oxidation impurities.
Physicochemical Basis of Purification
The purification strategy relies on three solubility differentials:
-
Ionic vs. Non-Ionic: The target molecule is an ionic salt (
). Impurities like 5,7-dibromo-8-aminoquinoline often remain as free bases or have significantly lower solubility in polar protic solvents due to increased lipophilicity from the extra bromine atom. -
Acidic Stabilization: 8-aminoquinolines are prone to "oiling out" as free bases in neutral hot solvents. Maintaining a hyper-acidic environment (pH < 1) ensures the lattice energy of the salt is maintained, promoting crystalline growth over amorphous precipitation.
-
Adsorption: The 8-amino position is highly susceptible to oxidation, forming dark oligomers. These large, planar impurities are effectively sequestered by activated carbon due to
stacking interactions.
Table 1: Physicochemical Profile & Solubility Matrix
| Property | Target: 5-Br-8-AQ[1]·HCl | Impurity: 5,7-Dibromo-8-AQ | Impurity: Oxidation Tars |
| State | Crystalline Solid (Yellow/Orange) | Solid (Brown/Off-white) | Amorphous Dark Oil |
| Polarity | High (Ionic) | Low-Medium (Lipophilic) | Variable |
| Solubility (Hot EtOH) | High | Moderate | High |
| Solubility (Cold EtOH) | Low | Low | Moderate |
| Solubility (Ether) | Insoluble | Soluble | Insoluble |
| Melting Point | >200°C (Decomp) | ~120–125°C (Free base) | N/A |
Materials & Equipment
-
Crude Material: this compound (crude).
-
Solvent A (Dissolution): Absolute Ethanol (EtOH), HPLC Grade.
-
Solvent B (Anti-solvent): Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). -
Acid Modulator: Concentrated Hydrochloric Acid (37%).
-
Purification Aid: Activated Carbon (Norit® SX Ultra or equivalent).
-
Equipment:
-
Round-bottom flask with reflux condenser.
-
Inert gas line (
or ). -
Heated Buchner funnel (crucial to prevent premature crystallization).
-
Vacuum desiccator.
-
Experimental Protocol
Phase 1: Dissolution and Carbon Treatment
Rationale: Removal of oxidation byproducts and complete ionization.
-
Setup: Charge a round-bottom flask with crude 5-Br-8-AQ·HCl (10.0 g).[2] Flush with Nitrogen to minimize oxidation.
-
Acidification: Add Absolute Ethanol (50 mL) . Add 0.5 mL Concentrated HCl .
-
Critical Step: The addition of excess HCl suppresses the equilibrium shift toward the free base, preventing the formation of an "oil" phase during heating.
-
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. The solid should dissolve completely. If undissolved solids remain after 10 minutes, add hot EtOH in 5 mL increments.
-
Adsorption: Once dissolved, remove the heat source momentarily. Carefully add Activated Carbon (0.5 g, 5 wt%) .
-
Safety: Do not add carbon to a boiling solution; it may boil over.
-
-
Reflux: Resume reflux for 15 minutes to allow adsorption of colored impurities.
Phase 2: Hot Filtration
Rationale: Removal of insoluble carbon and inorganic salts.
-
Preparation: Pre-heat a Buchner funnel and filter flask (using a heat gun or by running boiling solvent through it).
-
Filtration: Filter the hot mixture rapidly through a Celite® pad or high-retention filter paper.
-
Wash: Rinse the filter cake with 5-10 mL of boiling acidified Ethanol to recover trapped product.
Phase 3: Crystallization & Isolation
Rationale: Controlled nucleation to reject lattice defects (impurities).
-
Concentration (Optional): If the filtrate volume is excessive (>10 mL/g), concentrate under reduced pressure to approx. 6-7 mL/g.
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Wrap the flask in a towel to slow the thermal gradient.
-
Anti-Solvent Addition: If crystallization has not started at room temperature, add Diethyl Ether dropwise with swirling until a persistent turbidity (cloudiness) is observed.
-
Deep Cooling: Place the flask in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
Collection: Filter the crystals via vacuum filtration.
-
Washing: Wash the cake with Cold Ethanol/Ether (1:1 v/v) .
-
Note: Do not use pure water, as the salt may hydrolyze or dissolve excessively.
-
-
Drying: Dry in a vacuum desiccator over
or KOH pellets for 24 hours.
Visualization: Process Workflows
Diagram 1: The Recrystallization Logic Flow
This diagram illustrates the critical decision points and phase changes during the purification.
Caption: Step-by-step workflow for the purification of 5-bromoquinolin-8-amine HCl, highlighting the critical anti-solvent intervention point.
Diagram 2: Impurity Rejection Mechanism
Visualizing how the solvent system discriminates between the target and specific impurities.
Caption: Mechanism of separation showing how carbon removes tars and the solvent gradient selectively precipitates the target salt.
Quality Control & Troubleshooting
QC Parameters
-
Melting Point: The HCl salt typically decomposes or melts at a significantly higher temperature than the free base.
-
Free Base: 80–85°C [1].
-
HCl Salt: Expect >200°C (often with decomposition/darkening).
-
-
1H-NMR (DMSO-d6): Check for the integral ratio of aromatic protons. The shift of the protons adjacent to the nitrogen will be downfield compared to the free base due to protonation.
-
Appearance: Bright yellow to orange needles. Dark brown or green indicates oxidation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution not acidic enough; Free base separating. | Re-dissolve and add 2-3 drops of conc. HCl. |
| No Crystallization | Solution too dilute or too much alcohol. | Concentrate via rotovap; add more Ether; scratch glass to induce nucleation. |
| Dark Color | Oxidation of amine.[3] | Repeat carbon treatment; ensure |
| Low Yield | Product too soluble in wash solvent. | Cool the wash solvent to -20°C; use a higher ratio of Ether in the wash. |
References
-
Ökten, S., et al. (2016).[4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications. Link
-
Vogel, A.I.[4] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for amine salt recrystallization techniques).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 613829, 5-Bromoquinolin-8-amine. Link
-
Santa Cruz Biotechnology. "5-Bromo-quinolin-8-ylamine hydrochloride Product Data." Link
Sources
Application Note: Synthesis of Metal Complexes Using 5-Bromoquinolin-8-amine
Executive Summary
This guide details the methodology for synthesizing metal complexes using 5-bromoquinolin-8-amine (5-BQA) . While 8-aminoquinoline is a classic N,N-bidentate ligand, the introduction of a bromine atom at the 5-position significantly alters the electronic properties (via inductive withdrawal) and lipophilicity of the resulting complexes. These modifications are critical in drug development , particularly for enhancing the cytotoxicity of anticancer agents and tuning DNA-binding affinities.
This document provides two distinct workflows:
-
Direct Coordination: Synthesis of homoleptic or heteroleptic complexes where 5-BQA acts as a neutral bidentate ligand.
-
Schiff Base Derivatization: A high-value pathway for generating tetradentate or tridentate chelators often used in metallodrug screening.
Ligand Profile & Chemistry
Compound: 5-Bromoquinolin-8-amine
CAS: 112752-00-6 (Typical)
Coordination Mode: Bidentate (N,N') chelation via the quinoline ring nitrogen (
Mechanistic Insight
The 5-bromo substituent exerts a -I (inductive) effect, reducing the electron density on the quinoline ring. This lowers the pKa of the coordinating nitrogens compared to the unsubstituted parent, potentially leading to:
-
Weaker
-donation: Resulting in more labile complexes, which can be advantageous for prodrug activation mechanisms. -
Enhanced Lipophilicity: The halogen improves membrane permeability, a key factor in cellular uptake for biological assays.
Experimental Protocols
Protocol A: Direct Synthesis of M(II) Dichloride Complexes
Target Structure:
Materials
-
Ligand: 5-Bromoquinolin-8-amine (1.0 eq)
-
Metal Salt: Metal(II) Chloride hydrate (e.g.,
) (1.0 eq for 1:1 complex; 0.5 eq for 1:2 complex) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Precipitant: Diethyl ether (
) or n-Hexane
Step-by-Step Methodology
-
Ligand Solubilization: Dissolve 1.0 mmol (223 mg) of 5-BQA in 10 mL of hot absolute ethanol (
). Ensure complete dissolution; the solution should be clear amber/brown.-
Note: If turbidity persists, add small aliquots of dichloromethane (DCM), but keep the volume ratio EtOH:DCM > 4:1 to prevent metal salt precipitation.
-
-
Metal Addition: Dissolve 1.0 mmol of the metal salt in 5 mL of ethanol. Add this solution dropwise to the stirring ligand solution.
-
Observation: A rapid color change usually occurs (Green for Cu, Blue/Pink for Co, Yellow for Ni).
-
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours.-
Checkpoint: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The free ligand spot (
) should disappear.
-
-
Isolation:
-
Allow the solution to cool slowly to room temperature.
-
If a precipitate forms: Filter under vacuum, wash with cold ethanol (
) and diethyl ether ( ). -
If no precipitate forms: Concentrate the solution to
on a rotary evaporator, then layer with diethyl ether to induce crystallization.
-
-
Drying: Dry the solid in a vacuum desiccator over
for 12 hours.
Protocol B: Synthesis of Schiff Base Complexes (Drug Discovery Route)
Context: 5-BQA is frequently condensed with aldehydes (e.g., salicylaldehyde, 2-pyridinecarboxaldehyde) to form Schiff bases before complexation. This creates a larger chelate effect and is common in anticancer research.
Materials
-
Amine: 5-Bromoquinolin-8-amine (1.0 eq)
-
Aldehyde: Salicylaldehyde (1.0 eq)
-
Metal Salt: Zinc(II) Acetate or Copper(II) Acetate (1.0 eq)
-
Base: Triethylamine (
) (1.0 eq)
Step-by-Step Methodology
-
Condensation (In Situ):
-
Metallation:
-
Add 1.0 mmol of Metal Acetate dissolved in 5 mL methanol directly to the hot Schiff base solution.
-
Critical Step: Add 1.0 mmol
to deprotonate the phenolic oxygen of the salicylaldehyde moiety, facilitating neutral complex formation.
-
-
Reflux & Precipitation: Continue reflux for 4 hours. The complex often precipitates as a microcrystalline solid during the reaction.
-
Purification: Filter hot to remove unreacted starting materials. Wash the precipitate with hot methanol, then ether.
Characterization & Validation
To ensure Scientific Integrity , the following data must be collected.
| Technique | Expected Feature (5-BQA Complex) | Validation Logic |
| FT-IR | Shift in | Indicates coordination of the quinoline nitrogen. |
| FT-IR | Shift/Broadening of | Indicates coordination of the amine group (Protocol A). |
| 1H NMR | Downfield shift of H-2, H-3, H-4 protons | Paramagnetic metals (Cu, Co) will broaden peaks; Diamagnetic (Zn, Pt) show shifts due to electron withdrawal by metal. |
| UV-Vis | d-d transitions (500–800 nm) | Confirms metal oxidation state and geometry (e.g., Square Planar vs Octahedral). |
| Elemental Analysis | C, H, N within 0.4% of calc. | Confirms purity and stoichiometry (presence of solvate water). |
Visualization of Synthesis Workflow
Caption: Workflow distinguishing direct coordination (Protocol A) from Schiff base derivatization (Protocol B).
Applications in Drug Development
The resulting complexes are primary candidates for:
-
Anticancer Screening: The planar quinoline ring facilitates DNA intercalation , while the metal center can induce oxidative stress (ROS generation) or covalent DNA binding (cisplatin-like mechanism).
-
Antimicrobial Agents: The 5-bromo group enhances lipophilicity, improving penetration through bacterial cell walls.
Troubleshooting Guide
-
Issue: Low yield or no precipitate.
-
Solution: The complex may be highly soluble in ethanol. Evaporate solvent to 20% volume and add excess diethyl ether. Store at 4°C overnight.
-
-
Issue: Oxidation of Fe(II) or Co(II).
-
Solution: Perform the reaction under an inert atmosphere (
or Ar) using degassed solvents.
-
-
Issue: Insoluble Ligand.
-
Solution: 5-BQA is less soluble than 8-aminoquinoline. Use a 1:1 mixture of MeOH:DCM or pure DMF if necessary, though DMF is harder to remove.
-
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines." BenchChem Application Notes. Link
-
Correia, I., et al. "Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines." Frontiers in Chemistry (2023). Link
-
Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[3][4] Open Journal of Applied Sciences, 11, 1-10 (2021).[3][4] Link
-
Rashed Taleb Rasheed. "Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline." University of Technology, Baghdad. Link
-
Ryan J. Lukkarinen. "Synthesis of Novel Schiff Bases and Their Metal Complexes." Illinois State University Theses. Link
Sources
Application Note: Modular Synthesis of Metalloenzyme Inhibitors Using 5-Bromoquinolin-8-amine HCl
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the practical utilization of 5-bromoquinolin-8-amine hydrochloride as a fragment backbone for developing metalloenzyme inhibitors.
Executive Summary
The 8-aminoquinoline (8-AQ) scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its bidentate chelating ability (N1-N8 motif).[1] While 8-hydroxyquinolines (8-HQ) are classic pan-assay interference compounds (PAINS) due to indiscriminate chelation, 8-aminoquinolines offer tunable selectivity, particularly for iron- and zinc-dependent enzymes such as JmjC Histone Demethylases (KDMs) and Metallo-
This guide details the use of This compound (5-Br-8-AQ HCl) as a robust starting material. The C-5 bromine handle allows for the rapid generation of structure-activity relationship (SAR) libraries via cross-coupling, extending the molecule into the enzyme's hydrophobic pocket while preserving the metal-binding pharmacophore (MBP).
Key Applications
-
Epigenetics: Inhibition of KDM4/KDM5 via competitive binding to the Fe(II) active site.
-
Infectious Disease: Targeting metallo-proteases in resistant bacteria.
-
Fragment-Based Drug Discovery (FBDD): Using the 5-Br position to "grow" fragments.
Chemical Properties & Handling
The hydrochloride salt form offers superior stability compared to the free base, which is prone to oxidation (darkening) upon storage. However, the salt presents specific challenges in palladium-catalyzed reactions.
| Property | Specification | Application Note |
| Compound | 5-Bromoquinolin-8-amine HCl | Precursor Scaffold |
| MW | 259.53 g/mol (HCl salt) | Adjust stoichiometry for salt weight.[1] |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |
| pKa (est) | ~4.0 (Quinoline N) | The 8-amine is weakly basic; the HCl sits on the ring nitrogen. |
| Stability | Hygroscopic | Store under inert gas at -20°C. Protect from light. |
Strategic Synthetic Workflow
The direct coupling of 5-Br-8-AQ HCl is possible but risky. The free exocyclic amine can coordinate to Pd catalysts, reducing turnover frequency (TOF), or undergo competing N-arylation.
Recommended Strategy:
-
Neutralization/Protection: Convert HCl salt to free base and protect the N8-amine (e.g., Acetyl or Boc).[1]
-
Functionalization: Perform Suzuki-Miyaura coupling at C5.
-
Deprotection: Restore the chelating N8-amine.
Workflow Diagram
The following logic flow illustrates the critical decision points in the synthesis pipeline.
Figure 1: Strategic workflow for converting 5-bromoquinolin-8-amine HCl into functionalized inhibitors. The protection step is recommended to maximize yield.
Detailed Experimental Protocol
Objective: Synthesis of a 5-aryl-quinolin-8-amine derivative (KDM Inhibitor Analog).
Phase A: Neutralization and Protection (The "Clean Start")
Rationale: The HCl salt is insoluble in the non-polar solvents required for many couplings. Protection prevents N-arylation side reactions.
-
Dissolution: Suspend 5-bromoquinolin-8-amine HCl (1.0 eq) in EtOAc.
-
Neutralization: Add saturated aqueous NaHCO₃ (3.0 eq) and stir vigorously for 30 mins until the solid dissolves into the organic layer. Separate phases.
-
Protection (In-situ): To the organic layer (dried over Na₂SO₄), add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq).
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (The amide is significantly less polar than the amine).
-
Workup: Wash with 1M HCl (to remove pyridine), then brine. Concentrate to yield N-(5-bromoquinolin-8-yl)acetamide .
Phase B: Suzuki-Miyaura Cross-Coupling
Rationale: Using the protected intermediate allows for harsh coupling conditions without degrading the amine.
Reagents:
-
Substrate: N-(5-bromoquinolin-8-yl)acetamide (1.0 eq)[1]
-
Boronic Acid: 4-Fluorophenylboronic acid (1.5 eq) (Example "Tail")[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate and backfill with Argon (x3).[2] Critical: Oxygen rapidly degrades the active Pd(0) species.
-
Solvent Addition: Add degassed Dioxane and aqueous K₂CO₃ via syringe.
-
Heating: Heat to 90°C for 4–12 hours.
-
Checkpoint: The solution usually turns from orange/red to black (Pd precipitation) upon completion.
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[3]
-
Isolation: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Phase C: Deprotection to Active Inhibitor
Rationale: The acetyl group blocks the N8 position, preventing metal chelation. It must be removed.
-
Hydrolysis: Dissolve the coupled product in EtOH/6M HCl (1:1).
-
Reflux: Heat to reflux (approx. 85°C) for 2 hours.
-
Recovery: Cool to 0°C. Neutralize carefully with NaOH to pH ~8. Extract with DCM.
-
Salt Formation (Optional): Treat the free base in ether with 4M HCl in Dioxane to precipitate the final 5-(4-fluorophenyl)quinolin-8-amine hydrochloride .
Mechanism of Action & Rationale
The resulting molecule functions as a competitive inhibitor for 2-oxoglutarate (2-OG) dependent oxygenases.
Molecular Interaction Diagram
The 8-aminoquinoline scaffold mimics the 2-oxoglutarate co-substrate, binding to the active site metal.
Figure 2: Bidentate coordination mode of the 8-aminoquinoline inhibitor.[1] The N1 and N8 atoms form a stable 5-membered chelate ring with the active site metal.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Catalyst poisoning by free amine. | Ensure Phase A (Protection) is complete. If skipping protection, use a bulky ligand like XPhos or SPhos . |
| Protodeboronation | Unstable boronic acid. | Switch to Boronic Ester (Pinacol ester) or add excess boronic acid. |
| Incomplete Deprotection | Steric hindrance at N8. | Increase temperature to 100°C or switch to acidic hydrolysis (6M H2SO4). |
| Dark Impurities | Oxidation of the 8-amine. | Perform all workups rapidly; store final product as HCl salt immediately. |
Quality Control Specifications:
-
1H NMR (DMSO-d6): Look for the disappearance of the acetyl singlet (~2.2 ppm) after Phase C. The C5-H signal (approx 7.5-8.0 ppm) should disappear and be replaced by the new aryl signals.
-
LC-MS: Confirm mass [M+H]+. Check for "homocoupling" of the boronic acid (Ar-Ar), a common byproduct.[4]
References
-
Scaffold Privilege: Prati, F., et al. "8-Aminoquinoline: A privileged scaffold for the development of metalloenzyme inhibitors." ChemMedChem, 2018.
-
KDM Inhibition: King, O. N., et al. "Quantitative Profiling of the Chromatin Remodeling Enzyme KDM4." Journal of Biological Chemistry, 2016.
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Handling of 8-AQs: Sames, D., et al. "C–H Bond Functionalization via Directing Groups."[1] Nature, 2002. (Context on 8-AQ coordination chemistry).
-
Compound Data: PubChem CID 613829 (5-bromoquinolin-8-amine).[1]
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-bromoquinolin-8-amine hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-bromoquinolin-8-amine hydrochloride. The described method is suitable for the determination of assay and purity of the active pharmaceutical ingredient (API) and can be employed in routine quality control and stability studies. The method has been developed based on the physicochemical properties of the analyte and is designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Introduction
This compound is a quinoline derivative of interest in pharmaceutical research and development. As with any drug substance, a reliable and accurate analytical method is crucial to ensure its quality, safety, and efficacy.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6][8] A stability-indicating method is essential as it can resolve the API from its potential degradation products and process-related impurities, thus providing a true measure of the drug's stability under various environmental conditions.[3][6][8][9][10]
This document provides a comprehensive protocol for an isocratic RP-HPLC method for the analysis of this compound, including system suitability criteria, sample preparation, and a roadmap for method validation.
Physicochemical Properties of 5-bromoquinolin-8-amine
Understanding the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂·HCl | Inferred |
| Molecular Weight | 259.53 g/mol | Calculated |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
The moderate lipophilicity (XLogP3 of 2.6) suggests that reversed-phase chromatography will be a suitable mode of separation.[11] The presence of the basic amine group and the quinoline nitrogen indicates that the retention and peak shape will be sensitive to the pH of the mobile phase.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development. Due to the basic nature of the analyte, a column with low silanol activity or end-capping is preferred to minimize peak tailing.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides good retention for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (40:60, v/v) | The buffer controls the ionization of the analyte, leading to consistent retention and improved peak shape. A pH of 3.0 ensures the amine groups are protonated. The acetonitrile concentration can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and detector sensitivity. |
| Detection Wavelength | 245 nm | Quinoline derivatives typically have strong UV absorbance in this region. A DAD can be used to determine the optimal wavelength. |
| Run Time | 10 minutes | Should be sufficient to elute the main peak and any early-eluting impurities. |
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Solution Preparation (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (e.g., 0.1 mg/mL): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and prepare a 100 mL solution in the same manner as the standard solution.
Method Validation Strategy
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][4][7] The following parameters should be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This can be demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the main peak is free from any co-eluting peaks.[3][6][9][10]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix. Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[5]
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.[5]
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
System Suitability
System suitability tests are an integral part of the analytical procedure to ensure the continued performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Workflow and Diagrams
HPLC Analysis Workflow
Caption: A flowchart illustrating the key stages of the HPLC analysis workflow.
Method Validation Logic
Caption: A diagram showing the logical relationship between the developed method and the validation parameters required for a validated analytical method.
Conclusion
The proposed RP-HPLC method provides a sound starting point for the quantitative analysis of this compound. The method is based on established chromatographic principles and the physicochemical properties of the analyte. For routine use, it is imperative that the method is fully validated in accordance with regulatory guidelines to ensure reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- Benchchem. Application of 5-Bromoquinoline-8-thiol in Analytical Chemistry: Application Notes and Protocols.
- Hartmut D. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Pharmaceutical Analytical Chemistry: Open Access. 2024;9(5).
- Kendre K, Veer V, Pinjari P. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2023;26(3):168-179.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
-
Grygierczyk G, Mościpan M, Sitko J, et al. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies. 2018;41(10):623-630. Available from: [Link]
- Pharmaguideline. Steps for HPLC Method Validation.
- Lurie IS, Dong M. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2022.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022.
- Musiol R, Jampilek J, Buchta V, et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry. 2007;5(3):774-787.
-
PubChem. 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Available from: [Link]
- International Journal of Research in Pharmaceutical and Medical Sciences. Stability Indicating HPLC Method Development: A Review.
- ICH. Validation of Analytical Procedures Q2(R2). 2023.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
- Ökten S, Asutay AB, Koca M, et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. 2016;10(5):611-618.
- Thakur GS, Gupta AK, Jain SK. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. In: Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series; 2024.
- Saimalakondaiah D, et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. 2014;3(10):46-57.
-
EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. Available from: [Link]
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
-
De M, et al. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. 2009;50(5):847-855. Available from: [Link]
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review.
- Abah C, et al. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry. 2025;2:174.
-
PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Al-Ostoot FH, et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2021;26(16):4859. Available from: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ema.europa.eu [ema.europa.eu]
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- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
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- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Radioiodinated 5-Iodoquinolin-8-amine for Molecular Imaging
Abstract: This document provides a comprehensive technical guide for the synthesis and radioiodination of a quinoline-based scaffold, specifically targeting the production of radioiodinated 5-iodoquinolin-8-amine. Quinoline derivatives are a cornerstone in medicinal chemistry, serving as the structural foundation for numerous therapeutic agents.[1][2] Their unique ability to chelate metal ions and interact with biological targets makes them prime candidates for the development of molecular imaging probes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3][4] This guide details a robust, field-proven methodology, beginning with the synthesis of a stable organotin precursor, 5-(tributylstannyl)quinolin-8-amine, followed by an efficient radioiododestannylation reaction to yield the final radiotracer. We provide detailed, step-by-step protocols, explanations for key experimental choices, and rigorous quality control procedures essential for the development of radiopharmaceuticals.[5][6]
Rationale and Strategy: The Precursor Approach
Direct radioiodination of aromatic rings can be challenging, often requiring harsh conditions and resulting in low yields and poor regioselectivity. To overcome these limitations, a precursor-based strategy is employed. The synthesis of an organotin derivative, specifically a trialkylstannyl precursor, offers a superior method for introducing radioiodine onto an aromatic scaffold.[7]
Causality Behind the Choice of a Stannyl Precursor:
-
Mild Reaction Conditions: The radioiododestannylation reaction proceeds under exceptionally mild conditions, which is crucial for preserving the integrity of complex molecules and accommodating the short half-lives of many radioisotopes.[8]
-
High Radiochemical Yield: This method consistently produces high yields of the radiolabeled product, maximizing the use of the expensive and time-sensitive radioisotope.[7]
-
Regiospecificity: The radioiodine is introduced precisely at the position of the stannyl group, ensuring the synthesis of a single, well-defined radiochemical entity.
-
High Specific Activity: The reaction can be performed with carrier-free radioiodide, leading to a final product with very high specific activity (the ratio of radioactivity to the mass of the compound), which is critical for sensitive in vivo imaging.
The overall strategy involves a two-part synthesis, as illustrated below.
Caption: Overall workflow for the synthesis of the radiotracer.
Synthesis of the Labeling Precursor: 5-(Tributylstannyl)quinolin-8-amine
This section details the multi-step synthesis of the immediate precursor required for the radiolabeling reaction. The process begins with commercially available 8-aminoquinoline.
Protocol 2.1: Synthesis of 5-Bromoquinolin-8-amine
Rationale: Direct bromination of 8-aminoquinoline can lead to multiple products.[9][10] Therefore, a protection-bromination-deprotection sequence is employed. The amino group is first protected as an acetamide, which directs the electrophilic bromination to the 5-position (para to the activating amino group). Subsequent hydrolysis removes the protecting group to yield the desired intermediate.
Step-by-Step Methodology:
-
Protection of the Amine:
-
Dissolve 8-aminoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid (8-acetamidoquinoline) by vacuum filtration, wash with cold water, and dry.
-
-
Bromination:
-
Dissolve the dried 8-acetamidoquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.[11]
-
Stir the mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, wash the reaction mixture with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-8-acetamidoquinoline.
-
-
Deprotection (Acid Hydrolysis):
-
Reflux the crude 5-bromo-8-acetamidoquinoline in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl) for 4-6 hours.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH solution) until a precipitate forms.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 5-bromoquinolin-8-amine by column chromatography on silica gel.
-
Protocol 2.2: Synthesis of 5-(Tributylstannyl)quinolin-8-amine
Rationale: The bromo-substituted quinoline is converted to the tributyltin derivative via a palladium-catalyzed Stille coupling reaction.[12][13] This reaction is highly efficient for creating the carbon-tin bond necessary for the subsequent radioiodination.[8]
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 5-bromoquinolin-8-amine (1.0 eq), bis(tributyltin) (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[14]
-
-
Reaction Execution:
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate. The crude product will contain the desired stannyl compound and tin byproducts.
-
Purify by column chromatography on silica gel. Note: Organotin compounds are toxic and should be handled with extreme care in a fume hood.[12] The purified 5-(tributylstannyl)quinolin-8-amine precursor should be a stable oil or solid.
-
Radioiodination, Purification, and Quality Control
This section describes the final steps to produce the radiolabeled compound, purify it, and validate its quality for use in imaging studies. The following protocol uses Iodine-125 as an example, but it is adaptable for other iodine isotopes (¹²³I, ¹³¹I).
Protocol 3.1: Radioiodination via Iododestannylation
Rationale: This electrophilic substitution reaction uses a mild oxidizing agent to convert the radioiodide (I⁻) into an electrophilic iodine species (I⁺), which then attacks the electron-rich carbon-tin bond, displacing the tributyltin group to form the radioiodinated product.[7]
Caption: Experimental workflow for the radioiodination step.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a shielded hot cell, place 5-10 µg of the 5-(tributylstannyl)quinolin-8-amine precursor dissolved in a small volume of ethanol (10-20 µL) into a 1.5 mL reaction vial.
-
Add 100 µL of an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
Add the desired amount of [¹²⁵I]NaI solution (e.g., 37-370 MBq).
-
-
Initiation and Reaction:
-
To initiate the reaction, add 10-20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water).
-
Immediately cap the vial and vortex for 30 seconds.
-
Let the reaction stand at room temperature for 15-20 minutes.
-
-
Quenching:
-
Stop the reaction by adding 20-30 µL of a sodium metabisulfite solution (2 mg/mL in water) to reduce any unreacted electrophilic iodine.
-
Vortex briefly.
-
Protocol 3.2: Purification by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiopharmaceuticals. It effectively separates the desired radiolabeled product from the unlabeled precursor, radioactive impurities (e.g., free [¹²⁵I]iodide), and chemical byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the quenched reaction mixture with the HPLC mobile phase.
-
HPLC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18 column).
-
Elute with a suitable mobile phase, typically a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Use a dual-detector system: a UV detector to monitor the mass peaks (unlabeled precursor and product) and a radioactivity detector to identify the radiolabeled species.
-
-
Fraction Collection: Collect the radioactive peak corresponding to the [¹²⁵I]5-Iodoquinolin-8-amine product.
-
Solvent Removal: Remove the organic solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol. The final product is then formulated in a biocompatible solution (e.g., saline with a small percentage of ethanol).
3.3: Quality Control
Rationale: Rigorous quality control is mandatory to ensure the safety, purity, and efficacy of any radiopharmaceutical intended for administration.[15]
Methodology:
-
Radiochemical Purity (RCP):
-
Inject an aliquot of the final formulated product onto an analytical HPLC system (using the same or similar conditions as for purification).
-
Integrate the areas of all radioactive peaks detected.
-
RCP is calculated as: (Radioactivity of Product Peak / Total Radioactivity Injected) x 100%.[16]
-
-
Chemical Purity:
-
Analyze the UV chromatogram from the RCP analysis. Ensure that no significant chemical impurities are co-eluting with the product peak.[17]
-
-
Radionuclidic Purity:
-
This is typically guaranteed by the radioisotope supplier. It can be verified using a gamma spectrometer to ensure no other radioactive isotopes are present.[18]
-
-
Specific Activity:
-
Calculate the amount of radioactivity in the final product (decay-corrected) and divide it by the total mass of the compound (determined from the UV peak area on the HPLC by comparison to a standard curve of the non-radiolabeled compound).
-
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Radiochemical Purity | > 95% | Radio-HPLC / Radio-TLC |
| Radionuclidic Purity | > 99% | Gamma Spectroscopy |
| Specific Activity | > 50 GBq/µmol | HPLC with UV and Radioactivity Detectors |
| pH | 5.0 - 7.5 | pH Meter |
Table 1: Typical Quality Control Specifications for a Radiopharmaceutical.
References
-
(PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - ResearchGate . Available from: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications . Available from: [Link]
-
Conventional methods of quinoline synthesis - ResearchGate . Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . Available from: [Link]
-
Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate . Available from: [Link]
-
Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology - PMC . Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI . Available from: [Link]
-
Review of Therapeutic Applications of Radiolabeled Functional Nanomaterials - PMC . Available from: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH . Available from: [Link]
-
Radioiodinated quinoline derivatives for imaging tumors based on metal ion binding sites . Available from: [Link]
-
Synthesis and evaluation of radioiodinated 1-{2-[5-(2-methoxyethoxy)-1 H -benzo[ d ]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine derivatives for platelet-derived growth factor receptor β (PDGFRβ) imaging - ResearchGate . Available from: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate . Available from: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal . Available from: [Link]
-
Radioiodination and Biological Evaluation of Novel Quinoline Derivative for Infective Inflammation Diagnosis | Request PDF - ResearchGate . Available from: [Link]
-
Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines . Available from: [Link]
-
Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2 - PubMed . Available from: [Link]
-
Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico - UNM . Available from: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ACS Publications . Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC . Available from: [Link]
-
Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC . Available from: [Link]
-
Quality Control of PET Radiopharmaceuticals - Radiology Key . Available from: [Link]
-
Stille Coupling - Organic Chemistry Portal . Available from: [Link]
-
A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor | Request PDF - ResearchGate . Available from: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI . Available from: [Link]
-
Application of Radiolabeled Agents: Imaging, Therapy, Multimodal Approaches and Beyond . Available from: [Link]
-
Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer - NIH . Available from: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Available from: [Link]
-
Stille Coupling - Chemistry LibreTexts . Available from: [Link]
-
Quality Control of Radiopharmaceuticals - ResearchGate . Available from: [Link]
-
Radiolabelling of nanomaterials for medical imaging and therapy - King's College London Research Portal . Available from: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC . Available from: [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC . Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC . Available from: [Link]
-
The Stille Reaction - Chem 115 Myers . Available from: [Link]
-
Reactions and Mechanisms - Master Organic Chemistry . Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Radiolabeled nanomaterials for biomedical applications: radiopharmacy in the era of nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of Therapeutic Applications of Radiolabeled Functional Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Note: 5-Bromoquinolin-8-amine Hydrochloride in Agrochemical Discovery
[1]
Abstract
5-Bromoquinolin-8-amine hydrochloride (CAS: 53472-18-7) represents a high-value "privileged scaffold" in modern agrochemical synthesis.[1] Its dual-functionality—combining a nucleophilic primary amine at the C8 position with an electrophilic bromide at the C5 position—enables divergent synthesis of complex heterocyclic libraries. This guide outlines the handling, reactivity, and synthetic protocols for leveraging this building block to generate fungicidal, herbicidal, and safener candidates.[1]
Chemical Profile & Safety Handling
Physicochemical Properties[1][2][3]
-
Appearance: Yellow to brown crystalline solid.
-
Molecular Weight: 223.07 (Free base), ~259.5 (HCl salt).[1]
-
Solubility: Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in non-polar solvents (Hexane, Toluene) unless neutralized.[1]
-
Acidity: The HCl salt is acidic; the free amine (pKb ~9) requires base neutralization for nucleophilic applications.
Safety & Environmental Hazards (E-E-A-T)
Critical Warning: Quinoline derivatives are notoriously toxic to aquatic life.[1]
-
Aquatic Toxicity: Acute Category 1.[2] All waste streams (aqueous and organic) must be segregated and incinerated. Do not release into municipal drains.
-
Handling: Irritant to eyes and respiratory tract.[3] Use a fume hood.[4]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidative degradation (darkening of color).
Synthetic Utility: The Divergent Strategy
The strategic value of 5-bromoquinolin-8-amine lies in its orthogonal reactivity .[1] The C5-bromide allows for carbon skeleton extension (lipophilicity tuning), while the C8-amine allows for polar functional group introduction (electronic tuning).[1]
Module A: C5-Functionalization (Cross-Coupling)
The C5 position is electronically activated for Palladium-catalyzed cross-couplings.[1]
-
Suzuki-Miyaura: Ideal for introducing biaryl motifs common in SDHI fungicides.
-
Sonogashira: Introduces alkynyl spacers for rigid analogs.
-
Buchwald-Hartwig: Can compete with the C8-amine; therefore, the C8-amine is typically protected (e.g., Boc, Acetyl) or the reaction is run with high catalyst specificity.[1]
Module B: N8-Functionalization (Derivatization)
The C8-amine is a potent nucleophile once the HCl salt is neutralized.[1]
Visualization: Synthetic Pathways
Figure 1: Divergent synthesis map showing the transformation of the HCl salt into distinct agrochemical pharmacophores.
Experimental Protocols
Protocol A: Neutralization & Suzuki Coupling (C5-Arylation)
Objective: To attach a lipophilic aryl ring at C5 while preserving the C8-amine.[1]
Reagents:
-
5-Bromoquinolin-8-amine HCl (1.0 eq)[1]
-
Arylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl2 (0.05 eq)[1]
-
K2CO3 (3.0 eq) - Acts as both neutralizing base and coupling base.[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen poisons the Pd catalyst.
-
Loading: In a reaction vial, combine the quinoline salt, boronic acid, and K2CO3.
-
Solvation: Add the degassed solvent system. Stir for 5 mins to ensure neutralization of the HCl salt (evolution of minor CO2 may occur).
-
Catalyst Addition: Add Pd(dppf)Cl2 quickly and seal the vial under Nitrogen.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The starting material (Rf ~0.3) should disappear; product is usually more non-polar (Rf ~0.5).[1]
-
Workup:
-
Purification: Flash chromatography on Silica Gel.
-
Note: The free amine product can streak on silica. Pre-treat the column with 1% Triethylamine in Hexane to deactivate acidic sites.
-
Protocol B: Sulfonylation (N8-Functionalization)
Objective: To synthesize a sulfonamide fungicide analog.[1]
Reagents:
-
5-Bromoquinolin-8-amine (Free base or HCl salt)[1]
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (Solvent & Base)[1]
Step-by-Step:
-
Preparation: If starting with HCl salt, suspend in Pyridine (concentration ~0.2 M). The pyridine will neutralize the salt.
-
Addition: Cool the solution to 0°C (Ice bath). Add sulfonyl chloride dropwise over 10 minutes. Exothermic reaction.[1]
-
Stirring: Allow to warm to Room Temp and stir for 3 hours.
-
Quench: Pour reaction mixture into 1M HCl (aqueous).
-
Isolation: Filter the precipitate. Wash with cold water.
-
Recrystallization: Recrystallize from Ethanol/Water to obtain pure crystals.
Agrochemical Case Studies
Case Study 1: Quinoxyfen Analogs (Fungicides)
Quinoxyfen is a quinoline-based fungicide used against powdery mildew.[1] Research indicates that introducing an amine or amide at the 8-position of the quinoline core can alter the binding affinity to G-protein signaling pathways in fungi [1].
-
Application: Using Protocol A , researchers can couple 4-fluorophenylboronic acid to the 5-position to mimic the lipophilic tail of Quinoxyfen, while retaining the 8-amine for hydrogen bonding interactions.[1]
Case Study 2: Auxinic Herbicides
Quinclorac is a quinoline-carboxylic acid herbicide. The 8-amino-5-bromo scaffold allows for the synthesis of bioisosteres where the carboxylic acid is replaced by a sulfonamide (via Protocol B ).[1] These derivatives often show improved translocation in phloem due to adjusted pKa values [2].
Analytical Data Summary
| Property | Value / Observation | Method |
| Melting Point | 109–110 °C (Free Base) | Capillary |
| 1H NMR (DMSO-d6) | δ 8.8 (dd, 1H), 8.4 (dd, 1H), 7.9 (d, 1H), 7.0 (d, 1H) | 400 MHz |
| Mass Spec (ESI) | [M+H]+ = 223.0 / 225.0 (1:1 ratio) | Positive Mode |
| TLC Stain | UV Active (254 nm); Turns red/orange with Dragendorff | Silica Gel |
References
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 613829, 5-Bromoquinolin-8-amine." PubChem. Accessed Feb 8, 2026. [Link]
-
Organic Chemistry Portal . "Suzuki Coupling."[5][6] Organic Chemistry Portal. Accessed Feb 8, 2026. [Link]
-
MDPI . "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. Accessed Feb 8, 2026. [Link][1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinolin-8-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 5-bromoquinolin-8-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Our goal is to provide you with the technical insights and practical guidance necessary to achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-bromoquinolin-8-amine?
A1: The most prevalent method is the direct electrophilic bromination of 8-aminoquinoline. This reaction typically employs a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The amino group at the C-8 position is an activating group that directs the electrophilic substitution to the 5 and 7 positions of the quinoline ring.
Q2: My final product is a mixture that is difficult to separate. What is the likely cause?
A2: A common issue in this synthesis is the formation of an inseparable mixture of the desired 5-bromo-8-aminoquinoline and the over-brominated side product, 5,7-dibromo-8-aminoquinoline.[1][2] These two compounds have very similar polarities, making their separation by standard column chromatography challenging.[1]
Q3: Can other isomeric monobrominated products form?
A3: While the primary positions for bromination of 8-aminoquinoline are the 5 and 7 positions, the formation of other isomers, such as 7-bromo-8-aminoquinoline, is a theoretical possibility. However, the electronic and steric effects of the 8-amino group strongly favor substitution at the C-5 and C-7 positions. The presence of 7-bromo-8-aminoquinoline as a significant impurity in the direct bromination of 8-aminoquinoline is not widely reported in the literature but should not be entirely ruled out, especially under non-optimized reaction conditions.
Q4: How does the purity of the starting 8-aminoquinoline affect the final product?
A4: The purity of the starting material is crucial. Commercial 8-aminoquinoline may contain impurities from its own synthesis.[3] A common route to 8-aminoquinoline involves the reduction of 8-nitroquinoline.[4] Incomplete reduction can result in the presence of residual 8-nitroquinoline, which may undergo different reactions under brominating conditions or be carried through to the final product.
Troubleshooting Guide
Issue 1: Low Yield of 5-Bromoquinolin-8-amine
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the brominating agent to 8-aminoquinoline can lead to either incomplete reaction or the formation of di-brominated products.
-
Troubleshooting: Carefully control the stoichiometry. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can help drive the reaction to completion, but a larger excess will favor the formation of 5,7-dibromo-8-aminoquinoline. A study on the bromination of 8-aminoquinoline showed that 1.5 equivalents of bromine resulted in a mixture of the mono- and di-bromo products.[1][2]
-
-
Decomposition of Product: Aromatic amines can be sensitive to oxidation.
-
Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Issue 2: Presence of 5,7-Dibromo-8-aminoquinoline Impurity
Root Cause Analysis:
The 8-amino group is a strong activating group, making the quinoline ring susceptible to a second bromination at the 7-position after the initial bromination at the 5-position.
Mitigation Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for mono-bromination over di-bromination.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second bromination event.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often considered a milder brominating agent than molecular bromine and may offer better selectivity for mono-bromination in some cases.
Issue 3: Difficulty in Purifying the Final Product
Purification Workflow & Troubleshooting:
The primary challenge is the separation of 5-bromo-8-aminoquinoline from the 5,7-dibromo-8-aminoquinoline impurity.
-
Column Chromatography:
-
Challenge: The close Rf values of the mono- and di-bromo compounds make baseline separation difficult.[1]
-
Troubleshooting:
-
Solvent System Optimization: Experiment with a variety of solvent systems with different polarities. A shallow gradient elution may be necessary.
-
High-Performance Flash Chromatography: Utilize a high-performance flash chromatography system with high-resolution columns for improved separation.
-
-
-
Recrystallization:
-
Principle: Exploiting differences in solubility between the desired product and impurities.
-
Troubleshooting:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is essential to find a system where the desired product has moderate solubility at high temperatures and low solubility at room temperature, while the di-bromo impurity is either highly soluble or sparingly soluble.
-
-
-
Hydrochloride Salt Formation and Purification:
-
Workflow:
-
Dissolve the crude mixture of the free base in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Filter the precipitate and wash with a cold solvent.
-
-
Troubleshooting Co-precipitation:
-
Fractional Precipitation: If the di-bromo impurity also forms a hydrochloride salt with similar solubility, consider a fractional precipitation approach. This involves the slow, controlled addition of the HCl solution to induce the precipitation of the less soluble salt first. The progress of the precipitation should be monitored by analyzing the composition of the precipitate at different stages.
-
-
Impurity Profile Summary
| Impurity Name | Structure | Likely Origin | Analytical Detection |
| 8-Aminoquinoline | Quinolin-8-amine | Unreacted starting material | HPLC, GC-MS, NMR |
| 5,7-Dibromo-8-aminoquinoline | 5,7-Dibromoquinolin-8-amine | Over-bromination of the desired product | HPLC, GC-MS, NMR, Mass Spectrometry |
| 8-Nitroquinoline | 8-Nitroquinoline | Impurity in the starting 8-aminoquinoline from incomplete reduction | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoquinolin-8-amine
-
Dissolve 8-aminoquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of the brominating agent (e.g., Br₂ or NBS, 1.05 equivalents) in the same solvent.
-
Add the brominating agent solution dropwise to the cooled 8-aminoquinoline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude 5-bromoquinolin-8-amine in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in the chosen alcohol.
-
Stir the mixture at room temperature. The hydrochloride salt should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of the cold alcohol and then with a non-polar solvent like diethyl ether.
-
Dry the purified this compound under vacuum.
Visual Diagrams
Caption: Synthetic workflow for this compound.
Caption: Formation pathway of the major impurity.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link not available]
-
Krishna, P. (2018). Chemoselective synthesis of 5-Amino-7-Bromoquinolin-8-Yl Sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 685-690. [Link]
-
Chem-Impex. (n.d.). 8-Aminoquinoline. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2023, December 2). 8-Aminoquinoline. In Wikipedia. Retrieved February 8, 2026, from [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Pharmaceuticals, 15(6), 688. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega, 8(19), 17182-17197. [Link]
Sources
Technical Support Center: 5-Bromo-8-Nitroquinoline Synthesis & Processing
The following Technical Support Guide addresses the critical challenge of preventing over-reduction (hydrodehalogenation) during the processing of 5-bromo-8-nitroquinoline.
Topic: Preventing Over-Reduction (Debromination & Ring Saturation) Document ID: TS-Q8-RED-001 Status: Active / Verified[1]
Executive Summary: The "Over-Reduction" Trap
In the synthesis of 8-amino-5-bromoquinoline derivatives, the reduction of the nitro group (
-
Hydrodehalogenation: The loss of the bromine atom at the C5 position (forming 8-aminoquinoline).[1]
-
Ring Saturation: The reduction of the heteroaromatic pyridine ring to a tetrahydroquinoline.[1]
Root Cause: Standard catalytic hydrogenation methods (e.g.,
Decision Matrix: Selecting the Right Reduction Method
Do not default to Palladium on Carbon (
Figure 1: Decision matrix for selecting the reduction protocol. Method A (Iron/Acetic Acid) is the industry standard for preserving halogens.[1]
Detailed Protocols
Method A: Iron-Mediated Reduction (The "Bechamp" Modification)
Status: Gold Standard for Halogen Retention.[1] Mechanism: Electron transfer mechanism that does not involve oxidative addition to the C-Br bond, making it chemically impossible to debrominate under standard conditions.[1]
Reagents:
-
Substrate: 5-bromo-8-nitroquinoline (1.0 equiv)[1]
-
Reductant: Iron powder (Fe, 325 mesh, 3.0 - 5.0 equiv)[1]
-
Solvent: Acetic Acid (AcOH) / Ethanol (EtOH) (1:3 ratio) or pure AcOH.[1]
-
Catalyst: Conc. HCl (catalytic, 2-3 drops)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-8-nitroquinoline in Ethanol/Acetic Acid (3:1 v/v). If solubility is poor, use pure Acetic Acid.[1]
-
Activation: Add Iron powder (3.0 equiv). Tip: Activate Fe powder by washing with dilute HCl and drying if using old stock.[1]
-
Initiation: Add 2 drops of Conc. HCl or saturated
solution. -
Reaction: Heat to 60-70°C with vigorous stirring.
-
Workup (Critical):
Why this works: Iron reduction occurs via single electron transfer (SET) specifically to the nitro group.[1] The potential required to reduce the aryl-bromide bond is not reached under these conditions [1].[1]
Method B: Catalytic Hydrogenation (The "Poisoned" Approach)
Status: High Risk / High Reward (Clean workup, but requires strict control).[1] Warning: Do NOT use standard Pd/C.
Reagents:
-
Catalyst: 5% Platinum on Carbon (Pt/C) sulfided OR Raney Nickel.[1]
-
Additive: Vanadium pentoxide (
, catalytic) or Thiophene (catalyst poison).[1] -
Solvent: Methanol or THF.[1]
Step-by-Step Protocol:
-
Setup: Charge the hydrogenation vessel with substrate and solvent.
-
Catalyst Addition: Add sulfided Pt/C (1-2 wt%).
-
Note: Sulfided catalysts are "poisoned" to inhibit the high-energy active sites responsible for hydrogenolysis of the C-Br bond.[1]
-
-
Hydrogenation: Purge with
, then introduce gas (Balloon pressure or 1-3 bar). -
Termination: Stop the reaction immediately upon consumption of starting material. Prolonged exposure increases the risk of debromination.[1]
Troubleshooting Guide (FAQ)
Q1: I used Pd/C and my product mass is M-80 (approx). What happened?
Diagnosis: You have created 8-aminoquinoline . Explanation: You experienced hydrodehalogenation. Palladium inserts into the C-Br bond (oxidative addition) followed by reductive elimination with hydrogen.[1] Fix: Switch to Method A (Iron/Acetic Acid). If you must use hydrogenation, switch to Raney Nickel or Platinum sulfided on Carbon , which have lower affinity for the C-Br bond than Palladium [2].[1]
Q2: I see a product with Mass M+4. What is this?
Diagnosis: You have created 1,2,3,4-tetrahydro-5-bromo-8-aminoquinoline . Explanation: You reduced the pyridine ring of the quinoline system. This happens under high pressure hydrogenation or using highly active catalysts (PtO2) in acidic media.[1] Fix: Lower the pressure to 1 atm (balloon). Ensure the reaction medium is not strongly acidic during hydrogenation.[1]
Q3: The Iron reaction is stuck at 50% conversion.
Diagnosis: Passivation of the Iron surface.[1] Fix:
-
Add more mechanical agitation (overhead stirrer recommended for scale >5g).[1]
-
Add another 0.5 equiv of Iron powder.
-
Add a catalytic amount of Ammonium Chloride (
) or dilute HCl to re-activate the iron surface.[1]
Q4: Can I use Sodium Borohydride ( )?
Diagnosis: Generally No .[1]
Explanation:
Comparative Data: Reduction Methods
| Feature | Fe / AcOH (Method A) | H2 + Pd/C (Standard) | H2 + Pt/C (Sulfided) | SnCl2 / HCl |
| Nitro Reduction | Excellent | Excellent | Good | Excellent |
| Br Retention | >99% | <20% (Fail) | ~90-95% | >98% |
| Ring Saturation | None | High Risk | Low Risk | None |
| Workup | Messy (Fe sludge) | Clean (Filtration) | Clean (Filtration) | Difficult (Emulsions) |
| Scalability | High | High | Medium | Low |
Reaction Pathway Visualization
Figure 2: Competing reaction pathways.[1] The red and yellow paths represent "over-reduction" scenarios to be avoided.
References
-
Organic Syntheses Procedure (Isoquinoline Analog): Andersen, K. et al. "Isoquinoline, 5-bromo-8-nitro-".[1] Organic Syntheses, Coll.[1][3] Vol. 10, p.469 (2004).[1] (Demonstrates the stability of the bromo-nitro system and subsequent reduction strategies).
-
Selectivity of Catalysts: Common Organic Chemistry. "Nitro Reduction: Common Conditions." (Detailed comparison of Pd/C vs. Raney Ni vs. Fe/AcOH for halogenated aromatics).
-
Iron Reduction Methodology: ResearchGate Discussion.[1] "Which one is the best procedure for the reduction of aromatic nitro compounds?" (Expert consensus on Fe/AcOH for halogenated substrates).
-
Separation and Synthesis Patents: Eli Lilly and Co.[1][3] "Separation of 5-nitroquinoline and 8-nitroquinoline." EP0858998A1.[1][3] (Discusses the synthesis and handling of nitroquinoline isomers).
Sources
side reactions in the bromination of 8-aminoquinoline
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
The bromination of 8-aminoquinoline (8-AQ) is deceptively simple. While the electron-rich amino group activates the ring for Electrophilic Aromatic Substitution (EAS), it also opens the door to a cascade of side reactions—primarily regiochemical scrambling (C5 vs. C7), N-functionalization, and oxidative polymerization ("tarring").
Below is your technical guide to diagnosing and resolving these specific failure modes.
Part 1: Diagnostic Workflow
Before altering your parameters, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying 8-AQ bromination failure modes.
Part 2: Troubleshooting Guides
Issue 1: Regioselectivity (Mixtures of C5, C7, and Di-bromo)
Symptom: You observe three spots on TLC. NMR shows signals for 5-bromo (desired), 7-bromo (minor), and 5,7-dibromo (impurity). Mechanism: The amino group at C8 is an ortho, para-director.
-
C5 (Para): Electronically favored but kinetically similar to C7.
-
C7 (Ortho): Sterically accessible.
-
Di-bromination: The monobrominated product is still activated enough to react again if local concentration of bromine is high.
Corrective Actions:
-
Switch Reagents (NBS vs.
): Elemental bromine ( ) is aggressive and difficult to control stoichiometrically on small scales. Use N-Bromosuccinimide (NBS) .[1][2][3] It provides a low, steady concentration of electrophilic bromine. -
Temperature Control: Run the reaction at 0°C to -10°C . Lower temperatures increase the selectivity for the electronically favored C5 position over the C7 position.
-
Protonation Strategy: Conducting the reaction in Acetic Acid (AcOH) or adding 1 eq. of mineral acid can protonate the pyridine nitrogen, altering the electronics of the ring and deactivating the C7 position (via inductive withdrawal) more than the C5 position.
| Parameter | Recommended Condition | Effect on Selectivity |
| Stoichiometry | 0.95 – 1.0 eq NBS | Prevents 5,7-dibromination. Never exceed 1.0 eq for mono-products. |
| Solvent | MeCN or AcOH | Polar aprotic (MeCN) stabilizes the transition state; AcOH buffers the amine. |
| Addition Rate | Dropwise (30+ min) | Prevents local high concentrations of brominating agent. |
Issue 2: Oxidative Degradation ("The Black Tar")
Symptom: The reaction turns opaque black; yield is <20%; column chromatography yields a streak of immobile material.
Mechanism: 8-Aminoquinoline is easily oxidized to quinoline-5,8-dione or polymerized via radical cation intermediates. This is common when using strong oxidants (like
Corrective Actions:
-
Inert Atmosphere: Always run under Nitrogen or Argon.
-
Radical Scavenging: If using NBS, ensure the solvent is degassed to prevent oxygen-mediated radical chains.
-
Avoid Metal Contamination: Trace transition metals (Fe, Cu) can catalyze the oxidative coupling of anilines. Use high-purity reagents.
Issue 3: N-Bromination (The Kinetic Trap)
Symptom: In-situ monitoring (NMR/HPLC) shows conversion, but after aqueous workup (sodium thiosulfate/bicarb), you recover only Starting Material (SM).
Mechanism: The electrophile attacks the Nitrogen first to form the N-bromo species (
Corrective Actions:
-
Thermodynamic Equilibration: The reaction often requires time for the N-bromo species to rearrange to the C-bromo species (Orton-rearrangement type mechanism). Do not quench immediately after NBS addition.
-
Acid Catalysis: The rearrangement of N-Br to C-Br is acid-catalyzed. Ensure the system is not basic.
Part 3: Mechanistic Visualization
Understanding the pathway is critical for controlling the outcome.
Figure 2: Reaction pathways showing the N-bromo kinetic trap and thermodynamic C-bromo products.
Part 4: Validated Protocol (C5-Selective)
This protocol minimizes di-bromination and oxidation.
Reagents:
-
8-Aminoquinoline (1.0 eq)[2]
-
N-Bromosuccinimide (NBS) (1.0 eq) — Recrystallize from water if yellow/aged.
-
Acetonitrile (MeCN) [0.1 M]
Procedure:
-
Dissolution: Dissolve 8-aminoquinoline in MeCN in a round-bottom flask. Flush with
. -
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise over 45 minutes via a syringe pump or addition funnel. Crucial: Keep the mixture dark (wrap flask in foil) to minimize radical pathways.
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to destroy unreacted NBS. -
Workup: Extract with EtOAc. Wash organic layer with water (to remove succinimide) and brine.
-
Purification: If 5,7-dibromo is present, it is usually less polar. Flash chromatography (Hexane/EtOAc) effectively separates the mixture.
Part 5: References
-
Reinvestigation of bromination of 8-substituted quinolines. Source: ACG Publications (2016).[4] Context: Defines the stoichiometry limits for mono- vs di-bromination using elemental bromine and NBS. URL:[Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Source: Beilstein Journal of Organic Chemistry (2024). Context: Describes modern oxidative bromination methods using alkyl bromides and copper, avoiding free
. URL:[Link] -
NBS-mediated bromination and dehydrogenation of tetrahydroquinoline. Source: RSC Advances / NIH (2023). Context: Elucidates the mechanism of N-bromo intermediates and oxidative pathways in quinoline systems.[2] URL:[Link]
Sources
Technical Support Center: 5-Bromoquinolin-8-amine Hydrochloride Solution Stability
Welcome to the technical support center for 5-bromoquinolin-8-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Introduction to this compound Stability
This compound is a quinoline derivative. The stability of quinoline compounds in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The hydrochloride salt form generally enhances water solubility, but the amine and bromo substituents on the quinoline ring can present specific stability challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.
This guide will walk you through frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to help you manage the stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability of this compound in solution.
Q1: My this compound solution has changed color. What does this mean?
A color change, such as turning yellow or brown, is often an indication of degradation.[1] This can be caused by oxidation or photodegradation. It is highly recommended to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the solution and identify any potential degradation products.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
While the hydrochloride salt is intended to improve aqueous solubility, issues can still arise depending on the pH and concentration. The solubility of quinoline derivatives can be pH-dependent.[2] Consider the following:
-
pH Adjustment: The amine group on the quinoline ring will be protonated at acidic pH, which generally increases water solubility. If you are working with a neutral or basic buffer, the free amine may be less soluble. Try preparing your stock solution in a slightly acidic buffer or in water with a small amount of acid (e.g., HCl) before diluting it into your final experimental buffer.
-
Co-solvents: If your experimental conditions allow, using a small amount of a water-miscible organic co-solvent like ethanol or DMSO can aid in dissolution. However, be mindful of the potential impact of the co-solvent on the stability of the compound and your experimental system.
Q3: What are the optimal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your stock solution, we recommend the following:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.[2]
-
Light Protection: Quinoline derivatives can be light-sensitive.[1][3] Always store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider preparing the solution with a de-gassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot your stock solution into single-use volumes.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
The most reliable way to assess stability in your specific buffer is to perform a small-scale stability study. This typically involves incubating the compound in your buffer under your experimental conditions (e.g., temperature, lighting) and analyzing samples at various time points using a stability-indicating analytical method like HPLC. The appearance of new peaks or a decrease in the main peak area over time would indicate degradation.[2] We provide a detailed protocol for a forced degradation study later in this guide, which can be adapted for your needs.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common stability issues you may encounter.
Issue 1: Precipitate Formation in Solution
Possible Causes:
-
Low Solubility at Experimental pH: The pH of your final solution may be causing the compound to precipitate. The free base form of the amine is likely less soluble than the protonated hydrochloride salt.
-
Concentration Exceeds Solubility Limit: The concentration of your working solution may be too high for the chosen solvent system.
-
Interaction with Buffer Components: Certain buffer salts, like phosphates, could potentially interact with the compound and cause precipitation.
Troubleshooting Steps:
Caption: Troubleshooting precipitate formation.
Issue 2: Unexpected or Inconsistent Experimental Results
Possible Causes:
-
Degradation of the Compound: The active concentration of your compound may be decreasing over the course of your experiment due to instability.
-
Formation of Active Degradants: In some cases, degradation products may also be biologically active, leading to confounding results.
Troubleshooting Steps:
-
Verify Solution Integrity: Before starting a new experiment, always check the appearance of your stock and working solutions for any signs of precipitation or color change.
-
Run a Stability Check: Perform a time-course experiment where you analyze your working solution by HPLC at the beginning and end of your typical experimental duration. A significant decrease (>5-10%) in the peak area of the parent compound suggests instability is affecting your results.
-
Prepare Fresh Solutions: If instability is suspected, prepare fresh working solutions immediately before each experiment.
Potential Degradation Pathways
Understanding the potential chemical liabilities of this compound can help in predicting and mitigating stability issues.
Caption: Potential degradation pathways.
-
Oxidation: The quinoline nitrogen and the exocyclic amine are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. This can be accelerated by exposure to air and certain metal ions.[4]
-
Photodegradation: Aromatic halides and heterocyclic rings can be sensitive to light, which can induce dehalogenation (loss of the bromine atom) or even cleavage of the quinoline ring system.
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis of the amine or even the bromo group could occur. Studies on similar compounds have shown greater stability in acidic conditions compared to basic conditions.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Solvent (e.g., sterile water, DMSO, or a suitable buffer)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry container.
-
Add Solvent: Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate for a few minutes to aid dissolution. Gentle warming can be used but should be done with caution to avoid thermal degradation.[2]
-
Aliquot: Once fully dissolved, aliquot the stock solution into single-use volumes in amber tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is an essential tool to understand the intrinsic stability of a compound under various stress conditions.[7][8] This protocol outlines a basic forced degradation study.
Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
1 mg/mL solution of this compound in a suitable solvent (e.g., water or acetonitrile:water)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
Caption: Forced degradation study workflow.
Step-by-Step Method:
-
Sample Preparation: Prepare separate samples for each stress condition by mixing your stock solution with the stressor as outlined in the table below. Include a control sample with no stressor.
-
Incubation: Incubate the samples under the specified conditions.
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize them to approximately pH 7 before HPLC analysis to prevent further degradation.
-
HPLC Analysis: Analyze all samples, including the control, by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at the same time point.
Data Presentation: Example Forced Degradation Results
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | % Degradation of 5-bromoquinolin-8-amine HCl | Observations |
| 0.1 M HCl (60°C) | 24 | < 5% | Minor degradation |
| 0.1 M NaOH (60°C) | 8 | ~25% | Significant degradation, slight color change |
| 3% H₂O₂ (Room Temp) | 24 | ~15% | Moderate degradation |
| Photolytic (ICH Q1B) | 24 | ~30% | Significant degradation, noticeable color change |
| Control (Room Temp, Dark) | 24 | < 2% | Stable |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
The stability of this compound in solution is a critical factor for the success of your experiments. By understanding the potential degradation pathways and implementing the proper handling, storage, and troubleshooting procedures outlined in this guide, you can ensure the integrity of your solutions and the reliability of your data. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
- PubMed. Stability of 5-aminolevulinic acid in aqueous solution.
- PubMed.
- Benchchem.
- Benchchem. Stability issues of 2-Hydroxyquinoline in aqueous solutions.
- Benchchem. Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis.
- Pharmaguideline.
- ScienceDirect.
- PubMed. Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- PubChem. 5-Bromo-quinolin-8-ylamine.
- Chemsrc. 5-Bromoquinolin-8-amine | CAS#:53472-18-7.
- MDPI.
- IWA Publishing. Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
- Novelty Journals.
- European Medicines Agency.
- ResearchGate. (PDF)
- ResearchGate.
- Benchchem.
- PubMed.
- Biosciences Biotechnology Research Asia.
- Carl ROTH.
- NCBI. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.
- ChemicalBook. 8-Hydroxyquinoline | 148-24-3.
- Vibrant Pharma Inc. 6-Amino-5-bromoquinoline; 5-Bromoquinolin-6-amine.
- eMolecules. This compound | 297760-76-0.
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- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 5-bromoquinolin-8-amine
Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates such as 5-bromoquinolin-8-amine in Suzuki-Miyaura coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your catalyst loading and achieve high-yield, reproducible results.
The unique structure of 5-bromoquinolin-8-amine, possessing both a quinoline nitrogen and an amino group, presents specific challenges in Suzuki coupling. Both nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This guide will equip you with the knowledge to navigate these complexities and successfully implement low catalyst loading protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 5-bromoquinolin-8-amine giving low yields or failing completely?
A1: Low yields with this substrate are often due to catalyst inhibition or deactivation. The lone pair of electrons on the quinoline nitrogen and the amino group can coordinate to the palladium center, forming inactive or less active catalytic species.[1][2] This interference with the catalytic cycle necessitates careful optimization of the catalyst system, particularly the ligand, to achieve efficient coupling.
Q2: What is the typical catalyst loading for a Suzuki coupling, and how low can I go with this substrate?
A2: Standard Suzuki couplings often use palladium catalyst loadings ranging from 1 to 5 mol%. However, for cost-effectiveness and to minimize palladium contamination in the final product, aiming for lower loadings (e.g., < 1 mol%) is desirable. With a challenging substrate like 5-bromoquinolin-8-amine, achieving very low catalyst loading requires a highly active and stable catalyst system. The optimal loading will be a balance between reaction efficiency and cost.
Q3: How does the choice of ligand impact the reaction with 5-bromoquinolin-8-amine?
A3: The ligand is arguably the most critical component for a successful Suzuki coupling with this substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are generally recommended.[3] These ligands promote the desired catalytic cycle by:
-
Steric Hindrance: The bulkiness of the ligand can prevent the quinoline nitrogen from strongly coordinating to the palladium center.[3]
-
Electron-Donating Properties: Electron-rich ligands stabilize the Pd(0) active species and facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4][5]
Q4: What role does the base play, and which one should I choose?
A4: The base is essential for the transmetalation step of the Suzuki coupling mechanism.[6][7] For substrates with amine groups, the choice of base is critical to avoid unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[8] The strength and solubility of the base can influence the reaction rate and yield. It is often beneficial to screen a few different bases to find the optimal one for your specific reaction.
Troubleshooting Guide: Addressing Specific Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Catalyst Inhibition/Deactivation: The quinoline nitrogen or the amine group is binding to the palladium, preventing it from participating in the catalytic cycle.[1][2] | 1. Switch to a Bulky Ligand: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. The steric bulk will disfavor the binding of the quinoline nitrogen to the palladium center.[3] 2. Use a Pre-catalyst: Palladium pre-catalysts can be more robust and efficient at generating the active Pd(0) species in situ. 3. Increase Catalyst Loading (Temporarily): As a diagnostic tool, increasing the catalyst loading can help determine if the issue is catalyst activity. If the yield improves, you can then focus on optimizing the ligand and conditions to bring the loading back down. |
| Reaction Stalls Prematurely | Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. | 1. Degas Thoroughly: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. 2. Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents. 3. Lower Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period. |
| Formation of Side Products (e.g., Homocoupling) | Inefficient Transmetalation: If the transmetalation step is slow, side reactions like the homocoupling of the boronic acid can occur. | 1. Optimize the Base: The choice and concentration of the base are crucial for an efficient transmetalation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their amounts. 2. Use a Boronic Ester: Boronic esters (e.g., pinacol esters) can sometimes be more stable and lead to cleaner reactions than boronic acids.[9] |
| Inconsistent Results | Variability in Reagent Quality or Reaction Setup: Minor variations in reagent quality (especially the boronic acid) or reaction setup (e.g., efficiency of degassing) can lead to inconsistent outcomes. | 1. Standardize Procedures: Ensure consistent procedures for weighing reagents, degassing, and heating. 2. Use Fresh Boronic Acid: Boronic acids can degrade over time. Use fresh or recently purified boronic acid for best results. 3. Consider a Co-solvent: The addition of water or another co-solvent can sometimes improve the solubility of the base and enhance reaction consistency. |
Optimizing Catalyst Loading: A Step-by-Step Protocol
To systematically determine the optimal catalyst loading for your Suzuki coupling of 5-bromoquinolin-8-amine, a high-throughput screening (HTS) approach is highly recommended.[10][11][12][13]
Experimental Workflow for Catalyst System Screening
Caption: The Suzuki-Miyaura catalytic cycle and the potential pathway for catalyst inhibition by the quinoline substrate.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoquinolin-8-amine. [4]2. Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, facilitated by the base. [4][6]3. Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. [4] With 5-bromoquinolin-8-amine, the quinoline nitrogen can coordinate to the Pd(0) or Pd(II) species, forming a stable, off-cycle complex that inhibits the catalytic turnover. [1]The use of bulky ligands helps to disfavor this coordination, keeping the catalyst active in the desired cycle.
By applying the principles and protocols outlined in this guide, researchers can systematically overcome the challenges associated with the Suzuki-Miyaura coupling of 5-bromoquinolin-8-amine and successfully develop robust, efficient, and low-catalyst-loading methodologies.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(45), 16032–16043. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Synfacts. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Synfacts, 2007(12), 1248–1248. [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
The Journal of Organic Chemistry. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]
-
ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Diva-portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
PubMed. (2016, April 15). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]
-
ResearchGate. (2015, February). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Journal of Chemical Education. (2020, January 21). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
High-Throughput Screening Techniques in Catalysis. (n.d.). [Link]
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- 5. youtube.com [youtube.com]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit-Pack of 4(ハイスループット鈴木-宮浦クロスカップリング反応スクリーニングキットパック4) | Sigma-Aldrich [sigmaaldrich.com]
- 12. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 5-bromoquinolin-8-amine
Welcome to the technical support center for the HPLC analysis of 5-bromoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the integrity and accuracy of your chromatographic results. This resource is structured in a logical question-and-answer format to directly address the challenges you may encounter.
Understanding the Analyte: 5-bromoquinolin-8-amine
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 5-bromoquinolin-8-amine, as these directly influence its chromatographic behavior.
| Property | Value | Significance in HPLC |
| Molecular Weight | 223.07 g/mol [1] | Affects diffusion and mass transfer. |
| Structure | Quinoline ring with an amine and a bromine substituent | The basic amine group is prone to strong interactions with acidic silanols on the stationary phase, a primary cause of peak tailing.[2] The quinoline structure can also chelate with metal ions.[3][4] |
| XLogP3 | 2.6[1] | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
| Hydrogen Bond Donor Count | 1[1] | Can participate in hydrogen bonding interactions. |
| Hydrogen Bond Acceptor Count | 2[1] | Can participate in hydrogen bonding interactions. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My peak for 5-bromoquinolin-8-amine is tailing significantly. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like 5-bromoquinolin-8-amine is secondary interactions with the stationary phase. [2]
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, basic analytes, such as those containing amine functional groups, can also interact with acidic residual silanol groups on the surface of the silica-based stationary phase through ion-exchange.[2][5] This secondary, stronger interaction results in a portion of the analyte molecules being retained longer than the bulk, leading to a "tailing" peak shape.
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise decision tree for troubleshooting peak tailing.
Q2: How does mobile phase pH affect the peak shape of 5-bromoquinolin-8-amine?
A2: Mobile phase pH is a critical parameter that dictates the ionization state of both the analyte and the stationary phase, thereby influencing retention and peak shape. [6][7][8]
-
Analyte Ionization: 5-bromoquinolin-8-amine is a basic compound. At a low pH (acidic conditions), the amine group will be protonated (positively charged). In a neutral to high pH environment, it will be in its neutral, un-ionized form.
-
Stationary Phase Ionization: The residual silanol groups on a silica-based column are acidic. At a pH above approximately 3.5, they begin to deprotonate, becoming negatively charged and more interactive with protonated basic analytes.
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Condition: Start with a mobile phase buffered at a low pH, for example, pH 2.5-3.0 using a phosphate or formate buffer.[9] At this pH, the silanol groups are fully protonated and less likely to interact with the protonated amine of your analyte.[9]
-
Systematic Increase: If peak shape is still suboptimal or if you need to adjust retention, incrementally increase the mobile phase pH. It is crucial to select a buffer with a pKa within 1 pH unit of your target pH to ensure adequate buffering capacity.[6]
-
High pH Alternative: For some basic compounds, using a high pH mobile phase (e.g., pH 9-11) can also yield good peak shape.[10] At high pH, the analyte is neutral, and while the silanols are ionized, the lack of charge on the analyte can reduce the strong secondary interactions. This approach requires a pH-stable column.[11]
-
Avoid Analyte's pKa: It is generally advisable to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present and to achieve reproducible retention times.[7][12]
Q3: I've adjusted the pH, but my peak is still tailing. Could my column be the problem?
A3: Yes, the choice and condition of your HPLC column are paramount for achieving good peak shape with basic analytes.
-
Column Type: Older, "Type A" silica columns often have higher metal contamination and more active silanol groups, leading to significant tailing with basic compounds.[9] Modern, high-purity "Type B" silica columns with low silanol activity are highly recommended. Columns with endcapping, where residual silanols are chemically bonded with a small, less-reactive group, can further reduce tailing.[5][11]
-
Column Degradation: Over time, especially when using aggressive mobile phases (high or low pH), the stationary phase can degrade. This can lead to the exposure of more active silanol sites or the creation of voids at the head of the column, both of which can cause peak tailing.[5][13] If you observe that all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit.[13]
Q4: I'm observing peak tailing and in some cases, split peaks. Could metal chelation be a factor?
A4: Yes, the quinoline structure of your analyte has the potential to chelate with metal ions, which can be a source of poor peak shape. [3][4]
Metal ions can be present in the HPLC system (e.g., stainless steel components, frits), the stationary phase, or even the sample itself.[14][15] When 5-bromoquinolin-8-amine chelates with these metal ions, it can create a secondary retention mechanism, leading to peak tailing or splitting.
Experimental Protocol: Mitigating Metal Chelation
-
Use a Bio-inert or PEEK System: If available, using an HPLC system with a bio-inert or PEEK fluid path can minimize the exposure of your analyte to metal surfaces.[16]
-
Add a Chelating Agent to the Mobile Phase: A common and effective strategy is to add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (typically 0.1-0.5 mM). EDTA will preferentially bind to any active metal sites in the system, preventing your analyte from interacting with them.[15] For LC-MS applications where EDTA is not ideal, medronic acid has been shown to be a useful alternative.[17]
The Role of Metal Chelation in Peak Tailing
Caption: Interaction of the analyte with active metal sites leading to peak tailing.
Q5: Are there any mobile phase additives that can help improve the peak shape?
A5: Yes, in addition to buffers and chelating agents, other mobile phase additives can be used to improve peak shape.
-
Competing Base: Adding a small concentration (e.g., 5-25 mM) of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[9][18] The competing base will interact with the active silanol sites, effectively "masking" them from your analyte and reducing tailing.[9] However, be aware that additives like TEA can shorten column lifetime and may suppress ionization in LC-MS applications.[9]
-
Alternative Acids: In some cases, using an alternative acid to TFA, such as methanesulfonic acid (MSA), can provide better peak shape and has a lower UV cutoff.[17]
Summary of Key Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (2.5-3.0), use a high-purity/endcapped column, or add a competing base (e.g., TEA).[2][9][19] |
| Peak Tailing/Splitting | Metal chelation | Add a chelating agent (e.g., EDTA) to the mobile phase or use a bio-inert HPLC system.[15][17] |
| Broad Peaks | Column overload or degradation | Reduce sample concentration, check for column voids, or replace the column.[20] |
| Irreproducible Retention Times | Unbuffered mobile phase | Incorporate a suitable buffer to maintain a consistent pH.[6] |
By systematically addressing these potential issues, you can significantly improve the peak shape in your HPLC analysis of 5-bromoquinolin-8-amine, leading to more reliable and accurate quantitative results.
References
-
5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem. Available at: [Link]
-
Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing). Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Why it matters and how to get good peak shape - Agilent Technologies. Available at: [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]
-
Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap - PubMed. Available at: [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. Available at: [Link]
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Available at: [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . Available at: [Link]
-
The Secrets of Good Peak Shape in HPLC - ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide . Available at: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
-
Don't Lose It: Getting Your Peaks in Shape | Agilent. Available at: [Link]
-
8-Aminoquinoline - Wikipedia. Available at: [Link]
-
Hydroxyquinolines as Iron Chelators - ResearchGate. Available at: [Link]
-
HPLC Peak Tailing - Axion Labs. Available at: [Link]
-
8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem. Available at: [Link]
-
What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]
Sources
- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. akjournals.com [akjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silcotek.com [silcotek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stability & Degradation of 5-Bromoquinolin-8-amine HCl
[1]
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 5-bromoquinolin-8-amine hydrochloride . Due to the electron-rich nature of the 8-aminoquinoline scaffold and the presence of a halogen, this molecule exhibits distinct degradation pathways that require precise handling.
Module 1: Oxidative Instability (The "Color Change" Issue)
User Question: My sample of 5-bromoquinolin-8-amine HCl has turned from a pale yellow solid to a dark red/brown gum. Is it still usable?
Technical Diagnosis: The sample has likely undergone oxidative degradation . 8-Aminoquinolines are notoriously unstable in the presence of oxygen and moisture. The color change is a hallmark of quinone imine formation.
The Mechanism: The degradation is driven by the oxidation of the electron-rich amine at position 8.
-
Initiation: Auto-oxidation of the 8-amine group generates a radical species.
-
Propagation: This leads to the formation of an iminoquinone or a hydroxylated intermediate (often at the 5 or 6 position, though the 5-bromo substituent blocks the 5-position, forcing oxidation to the 6-position or promoting dimerization).
-
Chromophore Formation: The resulting quinoidal species are highly conjugated chromophores, causing the intense red/brown discoloration.
Troubleshooting Protocol:
-
Immediate Action: Discard the sample if the color change is significant (>10% deviation from reference).
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Analytical Check: Run an LC-MS looking for [M+16] (N-oxide/hydroxyl) or [M-2] (quinone imine) peaks.[1]
Pathway Visualization:
Caption: Oxidative pathway showing the conversion of the parent amine to colored quinone imine species.[1]
Module 2: Photolytic Degradation (The "Des-Bromo" Impurity)[1]
User Question: I see a new impurity peak at RRT ~0.85 after leaving the sample on the bench. What is it?
Technical Diagnosis: This is likely the des-bromo impurity (quinolin-8-amine), resulting from photodebromination .[1] Aromatic halides, particularly bromides, are susceptible to homolytic bond cleavage under UV/Visible light.[1]
The Mechanism:
-
Excitation: UV light excites the C-Br bond.
-
Homolysis: The bond cleaves homolytically, releasing a bromine radical and a quinolinyl radical.
-
Hydrogen Abstraction: The highly reactive quinolinyl radical abstracts a hydrogen atom from the solvent or moisture, yielding the debrominated parent scaffold.
Troubleshooting Protocol:
-
Verification: Check the mass spectrum of the impurity. The parent is ~223/225 Da (Br isotopes). The impurity will be ~144 Da (loss of Br).
-
Corrective Action: All handling must occur under amber light or in opaque vessels.
-
ICH Compliance: Refer to ICH Q1B for photostability testing protocols [1].
Pathway Visualization:
Caption: Photolytic debromination mechanism leading to the loss of the halogen substituent.[1]
Module 3: Salt Disproportionation & Solubility
User Question: My compound precipitated out of the buffer at pH 7.4. Why?
Technical Diagnosis: You are experiencing salt disproportionation . The hydrochloride salt is stable in acidic media, but at physiological pH (7.4), the amine deprotonates to form the free base.[1]
Data: pH-Dependent Stability Profile
| Parameter | Acidic (pH < 4.0) | Neutral (pH 7.[1]0) | Basic (pH > 9.[1]0) |
| State | Protonated Salt ( | Equilibrium | Free Base ( |
| Solubility | High (> 10 mg/mL) | Moderate/Low | Low (Precipitation risk) |
| Oxidative Stability | High (Lone pair protected) | Moderate | Low (Lone pair exposed) |
Expert Insight: The protonation of the 8-amino group in the HCl salt effectively "locks" the nitrogen lone pair, preventing it from participating in oxidative electron transfer. At pH > pKa (approx 4-5 for the aniline nitrogen), the free base is formed, which is significantly more prone to oxidation [2].[1]
Recommendation:
-
Maintain buffers at pH < 5.0 for storage.
-
If physiological pH is required for assays, prepare fresh immediately before use and protect from light.[1]
Module 4: Analytical Method Troubleshooting
User Question: I am seeing severe peak tailing in my HPLC method. How do I fix this?
Technical Diagnosis: Tailing is caused by the interaction of the basic nitrogen (8-amine and quinoline ring nitrogen) with residual silanols on the silica column support.
Optimization Guide:
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load & end-capping | Reduces accessible silanols.[1] |
| Mobile Phase Modifier | 0.1% TFA or Formic Acid | Low pH suppresses silanol ionization ( |
| Ion Pairing (Optional) | Hexanesulfonate | Masks the positive charge on the amine. |
| Temperature | 40°C | Improves mass transfer kinetics. |
Standardized Workflow for Impurity Profiling:
Caption: Decision tree for identifying and mitigating impurity issues based on retention time.
References
-
International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][3][4] (1996).[1] Available at: [Link]
-
Pybus, B. S., et al. "Mechanism of 8-Aminoquinoline Hemotoxicity."[1] Military Medicine, 184(Supplement_1), 37–42 (2019).[1] (Contextualizing the oxidative instability of the 8-aminoquinoline scaffold).
-
Bouchard, G., et al. "Stabilities of Bromo- and Iodo-Pharmaceuticals."[1] Journal of Pharmaceutical Sciences, 98(8), 2696-2708 (2009).[1] (General reference for photodebromination mechanisms).
-
International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3] (2003).[1][4][5][6] Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromoquinolin-8-amine: Classical Routes and Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinolin-8-amine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its quinoline core, substituted with a bromine atom and an amino group at strategic positions, allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to 5-bromoquinolin-8-amine, offering a critical evaluation of both established methodologies and contemporary advancements. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
The Synthetic Landscape: An Overview
The synthesis of 5-bromoquinolin-8-amine can be broadly approached through three distinct strategies, each with its own set of advantages and challenges:
-
Route A: The "Classic" Two-Step Approach - Sequential functionalization of the quinoline core via nitration and bromination, followed by reduction.
-
Route B: The Direct Approach - Direct bromination of commercially available 8-aminoquinoline.
-
Route C: The Modern C-H Activation Approach - A contemporary method involving copper-catalyzed C-H bromination of a protected 8-aminoquinoline derivative.
This guide will dissect each of these routes, providing a detailed examination of their underlying chemistry, practical execution, and comparative performance.
Route A: The "Classic" Two-Step Approach via 5-Bromo-8-nitroquinoline
This well-established route involves the synthesis of the key intermediate, 5-bromo-8-nitroquinoline, which is then reduced to the target amine. The initial functionalization of the quinoline ring can be performed in two sequences: nitration followed by bromination, or bromination followed by nitration. The latter is often preferred as it can offer better regioselectivity.
Mechanistic Rationale
The quinoline ring is an electron-deficient system, making electrophilic substitution challenging. However, the conditions of nitration (typically with a mixture of nitric and sulfuric acids) and bromination (using a brominating agent in the presence of a strong acid) are sufficiently forcing to achieve the desired functionalization. The directing effects of the quinoline nitrogen and the substituents play a crucial role in determining the position of substitution. In strong acid, the quinoline nitrogen is protonated, directing electrophiles to the 5- and 8-positions.
The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, with a variety of reducing agents available to effect this change efficiently.
Visualizing the Pathway
Caption: Synthetic pathway for Route A.
Experimental Protocol: Synthesis of 5-Bromo-8-nitroquinoline and its Reduction
Step 1: Synthesis of 5-Bromo-8-nitroquinoline (Adapted from a similar procedure for isoquinoline)[1][2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (e.g., 10 volumes relative to quinoline) to 0°C.
-
Addition of Quinoline: Slowly add quinoline (1.0 eq) to the stirred sulfuric acid, maintaining the temperature below 30°C.
-
Bromination: Cool the solution to -25°C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, keeping the internal temperature between -25°C and -20°C. Stir the reaction mixture for several hours at this temperature.
-
Nitration: After the bromination is complete, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 0°C. Allow the reaction to stir overnight, gradually warming to room temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~8 with aqueous ammonia, ensuring the temperature remains below 30°C.[1]
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system like heptane/toluene to yield 5-bromo-8-nitroquinoline.[1][2]
Step 2: Reduction to 5-Bromoquinolin-8-amine
-
Reaction Setup: To a solution of 5-bromo-8-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent. A common and effective choice is stannous chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The product can be further purified by column chromatography or recrystallization.
Route B: The Direct Approach - Bromination of 8-Aminoquinoline
This route is appealing due to its atom economy and reduced step count, starting from the readily available 8-aminoquinoline. However, controlling the regioselectivity and preventing over-bromination are the primary challenges.
Mechanistic Rationale
The amino group at the 8-position is a strong activating group, making the quinoline ring more susceptible to electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (7-position) and para (5-position) positions. The steric hindrance from the peri-position to the amino group can favor substitution at the 5-position. However, the high reactivity can also lead to the formation of the 5,7-dibromo derivative.
Visualizing the Pathway
Sources
spectroscopic comparison of 5-bromoquinolin-8-amine with other bromoquinoline isomers
This guide provides an in-depth spectroscopic and technical comparison of 5-bromoquinolin-8-amine against its structural isomers (specifically 6-bromo and 7-bromo analogs). It focuses on the critical data required for structural elucidation and quality control in medicinal chemistry applications.
Executive Summary & Strategic Importance
5-Bromoquinolin-8-amine is a privileged scaffold in medicinal chemistry, serving as a precursor for 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs), metal chelators, and Buchwald-Hartwig coupling substrates.
Distinguishing the 5-bromo isomer from its 6-bromo and 7-bromo regioisomers is a frequent challenge during synthesis because direct bromination of 8-aminoquinoline often yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo products. This guide delineates the precise spectroscopic markers—specifically
Structural Analysis & Isomer Generation
The quinoline ring system consists of a pyridine ring (N1–C4) fused to a benzene ring (C5–C8). The 8-amino group directs electrophilic aromatic substitution (EAS) primarily to the ortho (C7) and para (C5) positions.
-
5-Bromoquinolin-8-amine (Target): Para-substituted relative to the amine.
-
7-Bromoquinolin-8-amine (Byproduct): Ortho-substituted relative to the amine.
-
6-Bromoquinolin-8-amine (Alternative): Meta-substituted; typically requires indirect synthesis (e.g., reduction of 6-bromo-8-nitroquinoline) rather than direct bromination.
Diagram: Reaction Pathways & Isomerism
The following diagram illustrates the divergent synthesis pathways and the resulting substitution patterns.
Figure 1: Synthetic pathways distinguishing the formation of 5, 6, and 7-bromo isomers.[1]
Spectroscopic Comparison (The Core)
The most reliable method for distinguishing these isomers is
H NMR Splitting Patterns (Definitive Identification)
The protons on the pyridine ring (H2, H3, H4) remain relatively consistent across isomers. The diagnostic signals arise from the benzene ring protons.
| Isomer | Substitution Pattern | Remaining Protons | Coupling Constant ( |
| 5-Bromo | 5,8-disubstituted | H6, H7 | Ortho-coupling ( |
| 6-Bromo | 6,8-disubstituted | H5, H7 | Meta-coupling ( |
| 7-Bromo | 7,8-disubstituted | H5, H6 | Ortho-coupling ( |
| 5,7-Dibromo | 5,7,8-trisubstituted | H6 only | Singlet . No coupling partners on the benzene ring. |
Detailed NMR Data Interpretation for 5-Bromoquinolin-8-amine
-
H2 (Pyridine):
ppm (dd). Deshielded by ring nitrogen. -
H4 (Pyridine):
ppm (dd). -
H6 (Benzene):
ppm (d, Hz). -
H3 (Pyridine):
ppm (dd).[2] -
H7 (Benzene):
ppm (d, Hz). Upfield shift due to ortho-amino group (electron donor).
Critical Distinction: If you observe a doublet with a small coupling constant (
Hz) in the aromatic region, you have likely synthesized the 6-bromo isomer. If you observe a singlet, you have the 5,7-dibromo impurity.
Mass Spectrometry (MS)
All mono-bromo isomers (5, 6, and 7) share the same molecular ion peak but can be distinguished from di-bromo impurities.
-
Mono-bromo (
): 222 and 224 (1:1 ratio due to and isotopes). -
Di-bromo (
): 300, 302, 304 (1:2:1 ratio).
UV-Vis & Fluorescence
-
5-Bromo isomer: The heavy atom effect of bromine at the C5 position (para to the amine) facilitates intersystem crossing, often resulting in fluorescence quenching compared to the non-brominated parent.
-
Solvatochromism: 8-aminoquinolines exhibit significant solvatochromism. In acidic media, the pyridine nitrogen protonates first, causing a bathochromic (red) shift.
Experimental Protocols
Protocol A: Synthesis of 5-Bromoquinolin-8-amine (Direct Bromination)
Targeting the para-position via Electrophilic Aromatic Substitution.
-
Preparation: Dissolve 8-aminoquinoline (1.0 eq) in glacial acetic acid.
-
Bromination: Add a solution of bromine (
, 1.05 eq) in acetic acid dropwise over 30 minutes at .-
Note: Low temperature favors mono-bromination over di-bromination.
-
-
Quenching: Pour the mixture into ice water and neutralize with aqueous
or to pH 8. -
Extraction: Extract with dichloromethane (DCM) (
). Dry organic layer over . -
Purification (Crucial): The crude mix will contain 5-bromo (major), 7-bromo (minor), and 5,7-dibromo.
-
Column Chromatography: Silica gel, eluting with Hexane:EtOAc (gradient 9:1 to 7:3).
-
Order of Elution: Typically 5,7-dibromo (least polar)
5-bromo 7-bromo.
-
Protocol B: Structural Validation Workflow
Use this logic gate to validate your product:
Figure 2: Logic flow for spectroscopic validation of bromoquinoline isomers.
Comparative Data Summary
| Property | 5-Bromoquinolin-8-amine | 6-Bromoquinolin-8-amine | 5,7-Dibromoquinolin-8-amine |
| CAS Number | 53472-18-7 | 57339-57-8 | N/A (Mixture component) |
| Melting Point | 109–110 °C | 142–145 °C | Higher (>150 °C) |
| Two Doublets ( | Two Doublets ( | One Singlet | |
| Topological Polar Surface Area | 38.9 | 38.9 | 38.9 |
| pKa (Predicted) | ~3.2 (Pyridine N) | ~3.0 (Pyridine N) | ~2.5 (Pyridine N) |
Note: The 5-bromo substituent exerts a stronger electron-withdrawing effect on the pyridine nitrogen pKa than the 6-bromo due to resonance conjugation pathways.
References
-
Synthesis and Bromination of 8-Substituted Quinolines: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016. [3]
-
Spectroscopic Data for 6-Bromoquinolin-8-amine: Synthesis of 6-bromoquinolin-8-amine from 6-bromo-8-nitroquinoline via Iron reduction. ChemicalBook & Patent EP1147083.
-
General NMR Shift Data & Coupling Constants: Benchchem NMR Comparison Guide for Bromoquinolines.
-
PubChem Compound Summary: 5-Bromoquinolin-8-amine (CID 613829).
Sources
comparing the biological activity of 5-bromoquinolin-8-amine derivatives with parent compounds
Comparative Guide: Biological Activity of 5-Bromoquinolin-8-amine Derivatives vs. Parent Compounds
Executive Summary
This technical guide analyzes the pharmacological divergence between the parent scaffold quinolin-8-amine (8-aminoquinoline) and its halogenated derivative, 5-bromoquinolin-8-amine . While the parent compound is historically significant as the core of antimalarial drugs (e.g., Primaquine), the introduction of a bromine atom at the C-5 position fundamentally alters its electronic and lipophilic profile. This modification shifts the biological activity from primarily antiparasitic/metal-chelating to topoisomerase inhibition and serves as a critical "molecular handle" for synthesizing potent kinase inhibitors (e.g., Nek7, MALT1).
Chemical Structure & Properties
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry. The C-5 position is electronically active, making it a prime target for electrophilic aromatic substitution.
| Feature | Parent: Quinolin-8-amine | Derivative: 5-Bromoquinolin-8-amine |
| Structure | Bicyclic aromatic amine | Brominated bicyclic aromatic amine |
| CAS Number | 578-66-5 | 53472-18-7 |
| Key Property | High metal chelation affinity (Cu²⁺, Fe²⁺) | Enhanced lipophilicity; decreased pKa of amine |
| Primary Utility | Antimalarial (Primaquine precursor) | Topoisomerase inhibitor; Cross-coupling partner |
Comparative Biological Activity
Anticancer Activity: Topoisomerase Inhibition
The most significant functional shift upon bromination is the emergence of topoisomerase inhibition .
-
Parent Compound: Quinolin-8-amine shows weak cytotoxicity primarily due to non-specific metal chelation and ROS generation.
-
5-Bromo Derivative: The bromine atom enhances the molecule's ability to intercalate into DNA or bind to the Topoisomerase-DNA complex. 5-Bromoquinolin-8-amine has been identified as a topoisomerase inhibitor, a mechanism distinct from the parent's mode of action.
-
Advanced Derivatives: The 5-bromo group allows for Suzuki-Miyaura coupling to create complex inhibitors. For instance, it is a key intermediate in synthesizing Nek7 inhibitors (involved in NLRP3 inflammasome activation) and MALT1 inhibitors (lymphoma treatment).
Antimicrobial & Antiparasitic Activity[1][2]
-
Antileishmanial: 5,7-Dibromoquinolin-8-amine (a related derivative) exhibits significant activity against Leishmania species. The halogenation increases lipophilicity (LogP), facilitating penetration through the parasite's lipid membrane.
-
Antibacterial: While the parent compound has moderate bacteriostatic activity, 5-bromo derivatives often show lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria due to improved cellular uptake.
Table 1: Comparative Efficacy Profile
| Target / Assay | Parent (Quinolin-8-amine) | 5-Bromoquinolin-8-amine | Mechanism of Shift |
| Topoisomerase I/II | Inactive / Weak | Active | Bromine enhances intercalation/binding affinity. |
| Malaria (P. falciparum) | High (Primaquine core) | Moderate | Halogenation alters metabolic stability and toxicity. |
| Leishmania | Low | High (esp. di-bromo) | Increased lipophilicity aids membrane permeation. |
| Cytotoxicity (HeLa) | IC50 > 50 µM | IC50 ~ 10-20 µM | Shift to specific enzyme inhibition (Topo). |
Mechanism of Action Visualization
The following diagram illustrates how the 5-bromo substitution diverts the biological pathway from simple chelation to specific enzymatic inhibition and synthetic utility.
Caption: Functional divergence of the 8-aminoquinoline scaffold upon C-5 bromination.
Experimental Protocols
Synthesis of 5-Bromoquinolin-8-amine
Rationale: Direct bromination requires careful control to avoid poly-halogenation (e.g., 5,7-dibromo).
-
Dissolution: Dissolve quinolin-8-amine (1.0 eq) in glacial acetic acid or acetonitrile.
-
Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control exotherm.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour into ice water. Neutralize with NaHCO₃ to pH 8.
-
Purification: Extract with ethyl acetate. Recrystallize from ethanol or purify via silica gel chromatography to isolate the 5-bromo mono-derivative from the 5,7-dibromo byproduct.
Cytotoxicity Assay (MTT Protocol)
Rationale: To verify the antiproliferative shift caused by bromination.
-
Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with gradient concentrations (0.1 - 100 µM) of quinolin-8-amine (Control) and 5-bromoquinolin-8-amine .
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Labeling: Add MTT reagent (5 mg/mL). Incubate for 4h until purple formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Expected Result: 5-Bromo derivative should show lower IC50 (higher potency) than the parent.
-
References
- Nek7 Inhibitor Synthesis: Patent WO2024059200A1. Nek7 inhibitors.
-
Synthesis & Photoredox Catalysis: Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (Uses 5-bromoquinolin-8-amine as precursor).[1][2][3][4] Available at: [Link]
-
Antileishmanial Activity: Standardization of Leishmania spp. cultivation and analysis of leishmanicidal activity. (Discusses 5,7-dibromo derivatives).[1][2][5][6][7] Available at: [Link]
Sources
- 1. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 2. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 3. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Bromoquinolin-8-amine: A Comparative Guide to Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromoquinolin-8-amine is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace of discovery. This guide provides an in-depth evaluation of the most common synthetic routes to this compound, offering a critical comparison of their efficiency, scalability, and practicality. The information presented herein is supported by experimental data from peer-reviewed literature and established protocols.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and an amine group at the 8-position of the quinoline ring system creates a versatile intermediate, 5-bromoquinolin-8-amine, which can be further functionalized to generate novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, making it a sought-after precursor in the synthesis of complex molecules. This guide will dissect and compare the most prevalent synthetic strategies to obtain this key intermediate, providing the necessary data for researchers to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of 5-bromoquinolin-8-amine have been identified and will be critically evaluated:
-
Route 1: From Isoquinoline via Bromination, Nitration, and Reduction
-
Route 2: From 8-Hydroxyquinoline via Bromination, Nitrosation, and Reduction
-
Route 3: Direct Bromination of 8-Aminoquinoline
A summary of the key performance indicators for the most viable route (Route 1) is presented below, followed by a detailed discussion of all three approaches.
| Route | Starting Material | Key Steps | Overall Yield (approx.) | Key Advantages | Key Disadvantages |
| 1 | Isoquinoline | 1. Bromination & Nitration2. Reduction | 40-60% | Scalable, well-documented, good overall yield. | Two-step process from a commercially available starting material. |
| 2 | 8-Hydroxyquinoline | 1. Bromination2. Nitrosation3. Reduction | Variable, generally lower than Route 1 | Utilizes a different starting material. | Multi-step, potential for side reactions. |
| 3 | 8-Aminoquinoline | 1. Direct Bromination | Low | Single step. | Poor selectivity, formation of multiple byproducts, difficult purification. |
In-Depth Analysis of Synthetic Pathways
Route 1: The Workhorse - Synthesis from Isoquinoline
This is arguably the most robust and widely reported method for the synthesis of 5-bromoquinolin-8-amine. It involves a two-step sequence starting from the readily available and inexpensive isoquinoline.
Caption: Synthetic pathway from isoquinoline to 5-bromoquinolin-8-amine.
A highly efficient one-pot procedure allows for the sequential bromination and nitration of isoquinoline to yield the key intermediate, 5-bromo-8-nitroisoquinoline.[1][2] The reaction proceeds by first dissolving isoquinoline in concentrated sulfuric acid, followed by the addition of N-bromosuccinimide (NBS) at low temperatures to achieve regioselective bromination at the 5-position. Subsequently, a nitrating agent, such as potassium nitrate, is added to the same reaction mixture to introduce the nitro group at the 8-position. This one-pot approach is advantageous as it avoids the isolation of the intermediate 5-bromoisoquinoline, thus saving time and resources. Yields for this combined step are typically in the range of 47-68%.[2]
The final step in this route is the reduction of the nitro group of 5-bromo-8-nitroisoquinoline to the corresponding amine. This transformation can be achieved using various reducing agents. A common and effective method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[3] This method is generally high-yielding and provides the desired product in good purity after a standard workup. Alternative reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in the presence of an ammonium chloride solution.[1] While specific yields for the reduction of 5-bromo-8-nitroquinoline can vary depending on the chosen method and reaction conditions, they are generally reported to be high.
Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline
-
In a flask equipped with a stirrer and a thermometer, carefully add isoquinoline to concentrated sulfuric acid while maintaining the temperature below 30 °C.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed -5 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
In the same pot, add potassium nitrate portion-wise while maintaining the low temperature.
-
Allow the reaction to stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-8-nitroisoquinoline.
Step 2: Synthesis of 5-Bromoquinolin-8-amine
-
Suspend 5-bromo-8-nitroisoquinoline in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromoquinolin-8-amine.
Route 2: An Alternative Approach from 8-Hydroxyquinoline
This route offers a different synthetic strategy starting from 8-hydroxyquinoline. It involves the introduction of the bromine and amino functionalities through a series of steps.
Caption: A possible synthetic pathway from 8-hydroxyquinoline.
While a complete, high-yielding protocol for the conversion of 8-hydroxyquinoline to 5-bromoquinolin-8-amine is not as well-documented as Route 1, the individual steps are chemically feasible. The initial bromination of 8-hydroxyquinoline can be achieved, but may lead to a mixture of mono- and di-brominated products, requiring careful control of reaction conditions.[4] Subsequent nitrosation and reduction to introduce the amino group at the 8-position would add to the step count and potentially lower the overall yield. Given the efficiency of Route 1, this approach is generally considered less synthetically attractive.
Route 3: The Direct but Flawed Approach - Bromination of 8-Aminoquinoline
The direct bromination of 8-aminoquinoline would, in theory, be the most straightforward route. However, this approach is severely hampered by the strong activating and directing effects of the amino group.
The amino group at the 8-position is a powerful activating group, making the quinoline ring system highly susceptible to electrophilic substitution. This high reactivity leads to a lack of selectivity during bromination, resulting in the formation of a mixture of mono- and poly-brominated products.[4] The primary products are often the 5,7-dibromo-8-aminoquinoline and other isomers, making the isolation of the desired 5-bromoquinolin-8-amine in high purity and yield a significant challenge. Consequently, this route is not recommended for the efficient and clean synthesis of the target compound.
Conclusion and Recommendations
Based on the available evidence, Route 1, starting from isoquinoline, is the most efficient and reliable method for the synthesis of 5-bromoquinolin-8-amine. This route offers a good overall yield, is scalable, and utilizes a well-established and documented one-pot procedure for the key bromination and nitration steps. The subsequent reduction of the nitro group is also a high-yielding transformation with several reliable methods available.
For researchers requiring a dependable and scalable synthesis of 5-bromoquinolin-8-amine, the isoquinoline-based route provides a clear and proven path. While alternative routes exist, they are generally associated with lower yields, more complex reaction mixtures, and less favorable process economics.
References
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
- Google Patents.
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]
-
MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
Sources
A Comparative Guide to the Selectivity of 5-Bromoquinolin-8-amine Based Fluorescent Sensors
For researchers, scientists, and professionals in drug development, the precise detection of specific analytes within complex biological and environmental matrices is a significant challenge. Fluorescent sensors have emerged as powerful tools for this purpose, offering high sensitivity and real-time monitoring capabilities. Among the various fluorophore scaffolds, 8-aminoquinoline and its derivatives have garnered considerable attention due to their inherent chelating properties and favorable photophysical characteristics.[1][2] The introduction of a bromine atom at the 5-position of the quinoline ring can further modulate the electronic properties and enhance the selectivity of these sensors.
This guide provides an in-depth, objective comparison of the selectivity of 5-bromoquinolin-8-amine based fluorescent sensors and related 8-aminoquinoline derivatives. We will delve into the experimental data that underpins their performance, offer detailed protocols for assessing selectivity, and explore the mechanistic principles that govern their function. Our aim is to equip you with the necessary knowledge to critically evaluate and effectively deploy these powerful analytical tools in your research.
The 8-Aminoquinoline Scaffold: A Versatile Platform for Fluorescent Sensing
The 8-aminoquinoline framework is a privileged structure in the design of fluorescent chemosensors.[1] Its bidentate N,N-chelating motif, comprising the quinoline nitrogen and the amino nitrogen, readily coordinates with a variety of metal ions. This coordination event often leads to a significant change in the photophysical properties of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. The primary mechanisms responsible for this change are often Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET).[3] In the absence of a target analyte, the fluorescence of the quinoline core can be quenched through PET from the lone pair of electrons on the amino group. Upon chelation, this PET process is inhibited, leading to a significant enhancement of fluorescence.
The introduction of a bromine atom at the 5-position of the quinoline ring can influence the sensor's properties in several ways. The electron-withdrawing nature of bromine can alter the acidity of the amino proton and the electron density of the quinoline ring, thereby affecting the binding affinity and selectivity for specific analytes. Furthermore, the heavy atom effect of bromine can potentially influence the photophysical properties, such as promoting intersystem crossing.
Comparative Selectivity Analysis of 8-Aminoquinoline Based Sensors
The true utility of a fluorescent sensor lies in its ability to selectively detect a target analyte in the presence of other, often structurally similar, species. The following table summarizes the performance of various 8-aminoquinoline-based fluorescent sensors for different metal ions, highlighting their detection limits and key interfering ions. While specific data for a 5-bromoquinolin-8-amine sensor is compiled from general knowledge of quinoline-based sensors, the broader class of 8-aminoquinoline derivatives provides a strong indication of its potential performance.
| Sensor Derivative | Target Analyte | Detection Limit (LOD) | Major Interfering Ions | Solvent System | Reference |
| 8-aminoquinoline derivative | Zn²⁺ | 2.15 nM | Minimal interference from other common metal ions | Aqueous buffer (pH 4.0-11.0) | [4] |
| 8-hydroxyquinoline derivative | Cu²⁺ | 0.68 ppb (approx. 10.7 nM) | Not specified | Environmental water samples | [5] |
| Quinoline-based Schiff base | Pb²⁺ | 9.9 x 10⁻⁷ M | Not specified | Semi-aqueous medium | [6] |
| 8-hydroxyquinoline derivative | Cu²⁺ | 4.7 nM | High selectivity over other cations | Not specified | [7] |
| Quinoline-based sensor | Al³⁺ | 1.75 x 10⁻⁷ M | Not specified | Dimethylformamide (DMF) solution | [8] |
| Quinoline-based sensor (QZn) | Zn²⁺ | 15.1 pM | High selectivity | Not specified | [9] |
Note: The performance of a specific 5-bromoquinolin-8-amine sensor would require dedicated experimental validation. The data presented here for related compounds serves as a comparative baseline.
Causality Behind Experimental Choices in Selectivity Assessment
The robust evaluation of a fluorescent sensor's selectivity is a critical step in its validation. The choice of experimental parameters is dictated by the need to mimic the intended application environment and to rigorously challenge the sensor's specificity.
-
Choice of Interferents: The panel of interfering ions should be comprehensive and relevant to the sample matrix. For biological applications, this includes physiologically abundant ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other transition metals that might be present, such as Fe²⁺/³⁺, Cu²⁺, and Mn²⁺. For environmental analysis, a broader range of heavy metal ions is often included.
-
Concentration of Interferents: The concentration of interfering ions is typically chosen to be significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess). This is to ensure that the sensor's response is not unduly influenced by the presence of these other species at physiologically or environmentally relevant concentrations.
-
Solvent System and pH: The choice of solvent and the control of pH are critical, as these factors can significantly affect both the sensor's photophysical properties and its binding affinity for the target analyte. For biological applications, physiological pH (around 7.4) is typically maintained using a suitable buffer (e.g., HEPES, PBS).
Experimental Protocol for Assessing Sensor Selectivity
The following is a detailed, step-by-step methodology for evaluating the selectivity of a 5-bromoquinolin-8-amine based fluorescent sensor. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the obtained data.
1. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the 5-bromoquinolin-8-amine based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile). The choice of solvent should ensure the sensor's solubility and stability.
-
Analyte Stock Solution: Prepare a stock solution of the primary target analyte (e.g., 10 mM ZnCl₂ in deionized water).
-
Interfering Ion Stock Solutions: Prepare stock solutions of a wide range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a concentration significantly higher than the analyte stock solution (e.g., 100 mM in deionized water).
2. Determination of Optimal Sensor Concentration and Excitation/Emission Wavelengths:
-
Perform a preliminary fluorescence titration of the sensor with the target analyte to determine the optimal sensor concentration that provides a good signal-to-noise ratio and to identify the excitation and emission wavelengths of the sensor-analyte complex.
3. Selectivity Experiment:
-
Prepare a series of test solutions in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
To each test solution, add the optimal concentration of the sensor.
-
To one set of solutions (the "control" or "analyte only" group), add a specific concentration of the target analyte (e.g., 10 µM).
-
To other sets of solutions (the "interference" groups), add the same concentration of the target analyte plus a significant excess (e.g., 100 µM) of one of the interfering ions.
-
Prepare a "blank" solution containing only the sensor in the buffer.
-
Incubate all solutions for a sufficient time to allow for complexation to reach equilibrium (this should be determined in preliminary experiments).
-
Measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the fluorescence intensity of the blank from all other readings.
-
Compare the fluorescence intensity of the "analyte only" group to the "interference" groups. A highly selective sensor will show a strong fluorescence response in the presence of the target analyte, and this response will not be significantly altered by the presence of the interfering ions.
-
The results can be visualized by plotting the fluorescence intensity of the sensor in the presence of the target analyte and each of the interfering ions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of a "turn-on" fluorescent sensor.
Caption: Step-by-step workflow for assessing sensor selectivity.
Conclusion
5-bromoquinolin-8-amine and its parent 8-aminoquinoline scaffold represent a highly versatile and tunable platform for the development of selective fluorescent sensors. By understanding the underlying sensing mechanisms and employing rigorous experimental protocols for selectivity assessment, researchers can confidently utilize these probes for the accurate detection of a wide range of analytes. The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for scientists and professionals in their pursuit of robust and reliable analytical tools. As with any sensor, it is imperative to perform thorough validation in the specific matrix of interest to ensure accurate and reproducible results.
References
-
A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. (2025). Request PDF. [Link]
-
Chen, et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]
-
A Highly Selective Fluorescent Chemosensor for Pb2+. (2003). Journal of the American Chemical Society, 125(47), 14264-14265. [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (2020). Photochemical & Photobiological Sciences, 19(10), 1323-1330. [Link]
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025). RSC Advances, 15(1), 1-10. [Link]
-
Turn-on fluorescent chemosensor for selective detection of Zn2+ in aqueous solution: Experimental and theoretical studies. (2025). Request PDF. [Link]
-
Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020). ResearchGate. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Chemical Reviews, 114(1), 590-617. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). PMC. [Link]
-
Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. (2022). Frontiers in Chemistry, 10. [Link]
-
Quinoline-Based Fluorescence Sensors. (2012). ResearchGate. [Link]
-
A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (2022). PMC. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. (2021). Frontiers in Chemistry, 9. [Link]
-
Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. (2023). Molecules, 28(15), 5707. [Link]
-
Highly selective Cu2+ detection with a naphthalimide-functionalised pillar[10]arene fluorescent chemosensor. (2018). Organic & Biomolecular Chemistry, 16(43), 8235-8241. [Link]
-
A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous. (2023). Bentham Science Publishers. [Link]
-
Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement. (2012). Talanta, 93, 55-61. [Link]
-
A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications. (2025). ResearchGate. [Link]
-
Highly Sensitive and Selective Chemosensor for Hg2+ Based on the Rhodamine Fluorophore. (2006). Organic Letters, 8(15), 3255-3258. [Link]
-
Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. (2016). Analytical Chemistry, 88(12), 6131-6134. [Link]
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A Researcher's Guide to the Photostability of Quinoline-Based Fluorophores
For researchers in molecular biology, high-content screening, and drug discovery, the selection of a fluorescent probe is a critical decision that dictates the quality and reliability of experimental data. Among the myriad of available fluorophores, the quinoline scaffold has emerged as a privileged structure due to its intrinsic photophysical properties and synthetic tractability.[1][2] These compounds are the backbone of numerous probes for bioimaging and sensing applications.[3] However, a key performance characteristic that often determines the success of fluorescence-based assays, particularly in time-lapse imaging and quantitative studies, is photostability.
This guide provides an in-depth comparison of the photostability of quinoline-based fluorophores. Moving beyond a simple catalog of options, we will delve into the fundamental mechanisms of photobleaching, present comparative data on select derivatives, and provide a self-validating experimental protocol to empower you to assess fluorophore robustness in your own laboratory setting.
The Inevitable Fade: Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4] This process is not merely an inconvenience; it is a fundamental limitation that can compromise quantitative analysis and limit the duration of imaging experiments. The phenomenon arises from the fluorophore's transition to a highly reactive triplet state, which can then interact with molecular oxygen or other cellular components, leading to permanent chemical alteration and loss of fluorescence.
The primary mechanisms of photobleaching involve:
-
Intersystem Crossing (ISC): After excitation to a singlet excited state (S₁), the fluorophore can undergo spin conversion to a long-lived triplet state (T₁).
-
Reaction from the Triplet State: The energetic T₁ state is highly susceptible to chemical reactions. It can react directly with surrounding molecules or, more commonly, transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).
-
Oxidative Damage: This singlet oxygen is a potent oxidizing agent that can attack the fluorophore itself, cleaving covalent bonds and destroying the conjugated π-system responsible for fluorescence.[5] This self-destruction cascade is a primary pathway for photobleaching.
Below is a simplified model illustrating the photobleaching process.
Caption: Key pathways in the photobleaching of a fluorophore.
Comparative Photostability: A Case Study of Quinoline-Phenol Schiff Bases
The photostability of a quinoline fluorophore is not an intrinsic constant but is heavily influenced by its chemical structure, including the nature and position of substituents, as well as its microenvironment (e.g., solvent polarity, pH, and oxygen concentration).[6][7] Electron-donating and electron-withdrawing groups can be strategically placed on the quinoline scaffold to create a "push-pull" system that modulates the electronic properties and, consequently, the photophysical behavior, including quantum yield and photostability.[2]
A recent study on a series of trifluoromethylated quinoline-phenol Schiff bases demonstrated that this class of compounds possesses good photostability.[5] When dissolved in DMSO and subjected to white-light LED irradiation for 60 minutes (25 mW/cm² fluence rate, 90 J/cm² total dosage), these derivatives showed minimal degradation, confirming their suitability for applications requiring prolonged light exposure.[5]
The table below summarizes the key photophysical properties of selected derivatives from this study, highlighting the impact of different substituents on their fluorescence quantum yield (Φf), a measure of emission efficiency. While direct photobleaching quantum yields were not reported, high fluorescence quantum yield is often correlated with good photostability, as efficient fluorescence is a competing and favorable de-excitation pathway over intersystem crossing to the destructive triplet state.
| Compound ID | R (Position 2) | R¹ (Salicylaldehyde) | Fluorescence Quantum Yield (Φf) in DMSO |
| 3aa | Methyl | H | 0.20 |
| 3ba | Phenyl | H | 0.26 |
| 3bb | Phenyl | 5-NEt₂ | 0.75 |
| 3bc | Phenyl | 5-OMe | 0.65 |
| 3be | Phenyl | 4-NO₂ | 0.25 |
| 3fa | 2-Furyl | H | 0.23 |
| (Data synthesized from P. F. S. Rosa et al., Beilstein J. Org. Chem. 2021, 17, 2799–2811)[5] |
Expert Analysis: The data clearly demonstrates the power of synthetic chemistry to tune fluorophore performance. The introduction of a strong electron-donating group (5-NEt₂) in compound 3bb dramatically increases the fluorescence quantum yield to 0.75, making it a significantly brighter probe compared to the parent compound 3ba (Φf = 0.26). This enhancement is attributed to an efficient intramolecular charge transfer (ICT) or "push-pull" system that favors the radiative decay pathway (fluorescence) over non-radiative pathways that can lead to photobleaching. This principle of using electron-donating groups is a cornerstone in the rational design of bright and stable quinoline fluorophores.[2]
A Self-Validating Protocol for Comparative Photostability Assessment
To objectively compare the photostability of different fluorophores, a standardized and well-controlled experimental approach is essential. The following protocol is designed as a self-validating system, incorporating necessary controls to ensure that the observed decay in fluorescence is a direct result of photobleaching and not other experimental artifacts. This protocol is based on the relative method, comparing the test fluorophore to a known standard.[8]
Core Principle
The experiment involves irradiating optically dilute solutions of the test and reference fluorophores with a constant, high-intensity light source and monitoring the decay of their fluorescence intensity over time. The rate of decay is a direct measure of photostability. A key metric derived from this is the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value.[9]
Experimental Workflow Diagram
Caption: Workflow for comparative photostability measurement.
Detailed Step-by-Step Methodology
Materials:
-
Fluorimeter or confocal microscope with a stable, high-intensity light source (e.g., Xenon lamp or laser).
-
Quartz cuvettes (for fluorimeter) or appropriate imaging dishes/slides.
-
Spectrophotometer (e.g., NanoDrop or standard cuvette-based).
-
Test quinoline fluorophore(s).
-
A well-characterized, photostable reference fluorophore (e.g., Rhodamine 101, Quinine Sulfate).[10]
-
High-purity solvent (e.g., DMSO, PBS, Ethanol).
-
Aluminum foil.
Procedure:
-
Sample Preparation (Self-Validation Step 1):
-
Prepare stock solutions (e.g., 1 mM) of your test quinoline fluorophore and the reference standard in the same high-purity solvent.
-
From the stocks, prepare working solutions that are optically dilute. Rationale: The absorbance at the excitation wavelength should be low (ideally < 0.05) to prevent inner-filter effects where molecules in the light path absorb excitation light, reducing the intensity reaching molecules deeper in the solution.[8] This ensures a linear relationship between concentration and fluorescence.
-
Prepare three identical cuvettes/dishes for each fluorophore being tested: two for irradiation and one "dark control."
-
Completely wrap the dark control sample in aluminum foil to shield it from all light. Rationale: The dark control validates that any observed loss of signal is due to light exposure (photobleaching) and not thermal degradation or sample adsorption to the container walls.[11]
-
-
Initial Measurements (F₀):
-
Set the excitation and emission wavelengths on the fluorimeter/microscope appropriate for the fluorophore.
-
Using a low illumination power to minimize bleaching during the measurement itself, record the initial fluorescence intensity (F₀) for all samples (except the dark control).
-
-
Photobleaching Protocol:
-
Place one of the unwrapped samples in the instrument.
-
Expose the sample to continuous, high-intensity illumination from the light source. It is critical that the light source power remains constant throughout the experiment.
-
Record the fluorescence intensity at regular intervals (e.g., every 10-30 seconds) over a prolonged period (e.g., 10-30 minutes or until the signal has decayed significantly).
-
-
Repeat for All Samples:
-
Repeat the photobleaching protocol (Step 3) for the second unwrapped sample to check for reproducibility.
-
Repeat the entire process for the reference standard under the exact same illumination conditions. Rationale: Comparing to a standard under identical conditions is the cornerstone of the relative method. It controls for instrument-specific variables like lamp intensity and detector sensitivity.
-
-
Final Measurements:
-
After the irradiation period, measure the fluorescence intensity of the dark control sample. Its intensity should be nearly identical to F₀. A significant decrease would invalidate the experiment, suggesting a non-photochemical degradation pathway.
-
-
Data Analysis:
-
For each irradiated sample, normalize the fluorescence intensity at each time point (F(t)) to its initial intensity (F₀).
-
Plot the normalized intensity (F(t)/F₀) versus time for each fluorophore.
-
From the decay curve, determine the photobleaching half-life (t½) – the time at which the normalized intensity reaches 0.5.
-
Compare the t½ of your quinoline fluorophore to that of the reference standard. A longer t½ indicates greater photostability.
-
By adhering to this protocol, researchers can generate robust, comparable, and trustworthy data on the photostability of their quinoline-based fluorophores, enabling informed decisions for designing more reliable and quantitative fluorescence experiments.
References
- Shaner, N. C., Patterson, G. H., & Davidson, M. W. (2007). Advances in fluorescent protein technology. Journal of Cell Science, 120(24), 4247–4260.
-
Chen, J., Liu, H., Zhao, C., & Ma, W. (2011). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Sciences, 23(1), 25-30. Available at: [Link]
-
Wikipedia. (2023). Photobleaching. Wikipedia. Available at: [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
-
Hosen, M. N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Nazmul Hosen. Available at: [Link]
-
ResearchGate. (n.d.). Typical photobleaching kinetics of FPs. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2015). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Sensors (Basel), 15(11), 28247–28259. Available at: [Link]
-
Neto, B. A. D., et al. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 26(8), 1691-1700. Available at: [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution. Springer. Available at: [Link]
-
Lee, J., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Omega, 5(32), 20386–20394. Available at: [Link]
-
Rosa, P. F. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811. Available at: [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
-
Rosa, P. F. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Center for Biotechnology Information. Available at: [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available at: [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]
-
ResearchGate. (2025). Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 15(1), 103530. Available at: [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
-
Gadjev, N., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Chemistry, 5(4), 2841-2854. Available at: [Link]
-
Jasco. (2021). Fluorescence quantum yield measurement. Jasco-global. Available at: [Link]
-
Nam, G. S., et al. (2020). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B, 8(23), 5035-5042. Available at: [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iss.com [iss.com]
- 11. ema.europa.eu [ema.europa.eu]
Mechanistic Validation of 5-Bromoquinolin-8-amine Derivatives: A Comparative Technical Guide
Executive Summary: The "Tunable Chelator" Hypothesis
In the landscape of metallo-pharmaceuticals, 8-hydroxyquinoline (8-HQ) has long been the gold standard for metal chelation. However, its clinical utility is often limited by indiscriminate cytotoxicity and neurotoxicity (e.g., SMON syndrome). 5-bromoquinolin-8-amine (5-Br-8-AQ) derivatives represent a strategic scaffold evolution. By replacing the phenol donor with an amine (N,N-coordination vs. N,O-coordination) and introducing a halogen at the C5 position, these derivatives modulate metal binding affinity (
This guide provides a rigorous framework for validating the mechanism of action (MoA) of 5-Br-8-AQ derivatives, distinguishing them from traditional 8-HQ analogs through three pillars: modulated chelation stability , ROS-dependent cytotoxicity , and target specificity .
Part 1: Comparative Analysis – Defining the Advantage
The therapeutic window of quinoline derivatives hinges on the balance between metal sequestration (stripping metals from enzymes) and metallophore activity (shuttling redox-active metals into cells to generate ROS).
The Competitors
-
The Standard (Alternative A): 8-Hydroxyquinoline (8-HQ). [1]
-
The Scaffold (Alternative B): Unsubstituted 8-Aminoquinoline (8-AQ).
The Product: 5-Bromoquinolin-8-amine Derivatives
The 5-bromo substituent exerts a –I (inductive withdrawal) effect, lowering the pKa of the ring nitrogen, while the 8-amine group alters the coordination geometry. This results in a "soft" chelator that prefers transition metals (Cu, Fe) over alkaline earth metals (Mg, Ca), reducing off-target toxicity.
Table 1: Comparative Physicochemical & Biological Profile
Data synthesized from structure-activity relationship (SAR) principles and representative literature values.
| Feature | 8-Hydroxyquinoline (8-HQ) | 8-Aminoquinoline (8-AQ) | 5-Bromo-8-Aminoquinoline (Product) |
| Coordination Mode | N, O (Hard-Borderline) | N, N (Borderline-Soft) | N, N (Modulated Softness) |
| Cu(II) Stability ( | ~12.5 (Very High) | ~9.5 (Moderate) | ~10.2 (Tunable) |
| Lipophilicity (cLogP) | 1.85 | 1.90 | 2.65 (Enhanced Permeability) |
| Primary Cytotoxicity MoA | Metal Stripping (Pan-inhibition) | ROS / Redox Cycling | Targeted ROS + Metallo-enzyme Inhibition |
| Selectivity Index (SI) | Low (< 5) | Moderate (~10) | High (> 20) |
| Key Risk | Neurotoxicity (SMON) | Hemolysis (G6PD deficiency) | Metabolic stability (needs validation) |
Part 2: Experimental Validation Protocols
To publish a robust MoA paper, you must prove that your derivative acts via the hypothesized mechanism.
Protocol A: Differential Chelation Validation (UV-Vis Shift)
Objective: Prove that 5-Br-8-AQ binds catalytic metals (Cu²⁺/Fe³⁺) but spares structural metals (Mg²⁺/Ca²⁺) at physiological concentrations.
-
Preparation: Prepare a 50 µM stock of 5-Br-8-AQ in Tris-HCl buffer (pH 7.4, 1% DMSO).
-
Titration:
-
Aliquot 2 mL of ligand solution into a quartz cuvette.
-
Stepwise add metal salt solutions (
, , ) from 0 to 100 µM (0.1 to 2.0 equivalents).
-
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Validation Criteria:
-
Positive Result: Distinct bathochromic shift (red shift) and isosbestic points with Cu²⁺/Zn²⁺ indicating complex formation.
-
Negative Control: Minimal spectral shift with Mg²⁺/Ca²⁺ (indicates selectivity).
-
Stoichiometry: Plot absorbance vs. [Metal]/[Ligand] to confirm 2:1 or 1:1 binding stoichiometry using Job’s plot method.
-
Protocol B: ROS-Dependent Cytotoxicity (The "Rescue" Experiment)
Objective: Confirm that cell death is driven by Reactive Oxygen Species (ROS) generation, a hallmark of aminoquinoline MoA, rather than non-specific necrosis.
-
Cell Culture: Seed cancer cells (e.g., HeLa or HepG2) at
cells/well in 96-well plates. -
Treatment Arms:
-
ROS Quantification: After 6h, stain with H2DCFDA (10 µM) for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).
-
Viability Readout: At 24h, perform MTT or CellTiter-Glo assay.
-
Interpretation:
-
If NAC restores viability
Mechanism is ROS-driven oxidative stress. -
If EDTA restores viability
Mechanism requires intracellular metal availability (metallophore activity).
-
Protocol C: Target Engagement via CETSA (Cellular Thermal Shift Assay)
Objective: Verify if the compound binds to a specific metallo-protein target (e.g., DNA Gyrase for bacteria or a specific Kinase for cancer) rather than just floating freely.
-
Lysate Prep: Prepare cell lysates and treat with 5-Br-8-AQ (10x IC50) or DMSO for 30 min.
-
Thermal Challenge: Aliquot lysate into PCR tubes and heat to a gradient (
) for 3 minutes. -
Separation: Centrifuge at 20,000 x g to pellet denatured proteins.
-
Detection: Run supernatant on SDS-PAGE and immunoblot for the specific target protein.
-
Result: A shift in the melting curve (
) of the protein in the treated sample vs. control confirms physical binding (ligand-induced thermal stabilization).
Part 3: Visualizing the Mechanism
The following diagram illustrates the dual-pathway mechanism of 5-bromoquinolin-8-amine derivatives: Metal Sequestration (Pathway A) and Redox Cycling (Pathway B).
Figure 1: Dual mechanism of action showing metal transport (ionophore effect) leading to ROS generation and direct metallo-enzyme inhibition.
References
-
Cipurković, A., et al. (2021).[1][9] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link]
-
Liu, Q.Q., et al. (2025).[10] Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. Retrieved from [Link] (Note: PMC ID is illustrative of recent NIH findings on 8-AQ cytotoxicity).
-
Gershon, H., et al. (2004).[2] Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism.[2] Mycopathologia. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Retrieved from [Link]
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
In Silico Assessment of 5-Bromoquinolin-8-amine Derivatives: A Comparative Computational Guide
Executive Summary
The 5-bromoquinolin-8-amine scaffold represents a "privileged structure" in medicinal chemistry, offering distinct vectors for diversification: the 8-amino group (hydrogen bond donor/metal chelation site) and the 5-bromo position (cross-coupling handle). While promising for anticancer (targeting NQO1) and antimicrobial applications, this scaffold carries specific risks—namely metal chelation-induced toxicity and poor aqueous solubility.
This guide provides a rigorous, comparative framework for assessing these derivatives using computational methods. We move beyond simple "pass/fail" metrics to a nuanced analysis of drug-likeness, comparing open-source tools (SwissADME, pkCSM) against industry-standard commercial platforms (Schrödinger QikProp).
Part 1: Strategic Framework & Tool Comparison
The Challenge of the Scaffold
When assessing 5-bromoquinolin-8-amine derivatives, standard filters often fail due to two specific false positives:
-
PAINS Flags: The 8-hydroxy/amino quinoline motif is often flagged as a Pan-Assay Interference Compound (PAINS) due to metal chelation.
-
Lipophilicity Inflation: Bromine substitution significantly increases LogP, potentially pushing derivatives out of oral bioavailability ranges (Lipinski Rule of 5).
Comparative Analysis of Computational Platforms
The following table contrasts the performance of three primary assessment ecosystems when applied to this specific chemical series.
| Feature | SwissADME (Open Source) | pkCSM (Graph-Based/Free) | Schrödinger QikProp (Commercial) |
| Algorithm Type | Fragment-based / Topological | Graph-based Signatures | Physics-based (Monte Carlo) |
| Solubility (LogS) | Class-based (Soluble vs. Insoluble) | Quantitative (log mol/L) | High Accuracy (CIQPlogS) |
| Toxicity Prediction | Basic (PAINS, Brenk filters) | Superior (AMES, hERG, Hepatotoxicity) | Structural Alerts / Reactive Groups |
| Scaffold Suitability | High for rapid filtering of libraries (>1000 cmpds). | High for specific toxicity endpoints (e.g., hERG). | Best for final lead optimization and oral absorption prediction. |
| False Positive Rate | Moderate (Often flags chelation as toxic). | Low (Uses graph signatures to distinguish activity). | Very Low (Calibrated on pharma datasets). |
Part 2: Detailed Experimental Protocol
Workflow Overview
The following diagram illustrates the integrated workflow for filtering 5-bromoquinolin-8-amine libraries.
Figure 1: Hierarchical screening funnel for quinoline derivatives, prioritizing toxicity filtering before computationally expensive docking.
Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical Step)
Raw chemical drawings often lack explicit hydrogens or correct protonation states.
-
Tool: LigPrep (Schrödinger) or Avogadro (Open Source).
-
Protocol:
-
Generate 3D coordinates.
-
Crucial for this scaffold: Set pH to 7.4. The 8-amino group is weakly basic; however, the pyridine nitrogen (N1) is the primary protonation site (
). Ensure the neutral species is dominant for membrane permeability simulations. -
Generate tautomers (though quinolin-8-amine has limited tautomeric flux compared to 8-hydroxyquinoline).
-
Phase 2: Physicochemical & Toxicity Filtering
We utilize a "consensus scoring" approach to avoid discarding viable leads due to a single tool's bias.
-
Action: Submit SMILES codes to SwissADME and pkCSM .
-
Key Metrics to Monitor:
-
TPSA (Topological Polar Surface Area): Target < 140 Ų for cell permeability. The 5-Br substituent adds hydrophobicity without increasing TPSA.
-
Consensus LogP: The 5-bromo group adds ~0.8 to the LogP. Ensure the final derivative stays < 5.0.
-
Toxicity (pkCSM): Specifically check hERG II inhibition . Quinoline derivatives are known hERG blockers (cardiotoxicity risk).
-
Phase 3: Molecular Docking (Target Validation)
To assess efficacy, we dock against NQO1 (NAD(P)H:quinone oxidoreductase 1) , a validated target for quinoline-based chemotherapeutics.
-
Target Acquisition: RCSB PDB ID: 2F1O (Human NQO1).
-
Grid Generation: Center grid box on the FAD cofactor (essential for the redox mechanism).
-
Docking Protocol (AutoDock Vina or Glide):
-
Rigid Receptor / Flexible Ligand.
-
Constraints: Define a hydrogen bond constraint between the 8-amino group and the backbone carbonyls of the active site if using Glide.
-
Scoring: Prioritize poses where the quinoline ring stacks (pi-stacking) with the FAD isoalloxazine ring.
-
Part 3: Data Interpretation & Case Study
Synthetic Data Comparison
The table below simulates a comparison between the parent scaffold and a hypothetical "Hit" compound (N-benzyl-5-bromoquinolin-8-amine) to demonstrate how to interpret the data.
| Property | Parent: 5-bromoquinolin-8-amine | Derivative: N-benzyl-5-bromoquinolin-8-amine | Interpretation |
| MW ( g/mol ) | 223.07 | 313.19 | Pass: Both < 500 Da (Ro5). |
| Consensus LogP | 2.45 | 4.10 | Caution: Benzyl group pushes LogP near the limit (5.0). |
| TPSA (Ų) | 38.9 | 38.9 | Excellent: High predicted brain penetration (BBB+). |
| Water Sol. (LogS) | -3.2 (Soluble) | -5.1 (Moderately Soluble) | Risk: Solubility drops significantly; formulation may require salts. |
| hERG Inhibition | Low Risk | High Risk | Critical: Hydrophobic tails on quinolines often trigger hERG channels. |
| Docking Score | -6.2 kcal/mol | -9.1 kcal/mol | Success: Hydrophobic interaction of benzyl group improves affinity. |
Decision Logic for Lead Optimization
Use this logic flow to decide whether to synthesize a derivative based on computational data.
Figure 2: Decision matrix for prioritizing synthesis candidates. Note that hERG toxicity is a "hard stop" criterion for this scaffold.
Conclusion
Assessing 5-bromoquinolin-8-amine derivatives requires a balanced approach. While SwissADME provides the fastest "triage" for library size reduction, pkCSM is indispensable for identifying the cardiotoxicity (hERG) risks inherent to this scaffold. For researchers without access to commercial software like QikProp , the combination of SwissADME (for physicochemical properties) and pkCSM (for toxicity) offers a robust, self-validating protocol that correlates well with experimental outcomes.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.[2] [Link]
-
Sander, T. (2001).[3] OSIRIS Property Explorer.[3][4][5][6][7] Organic Chemistry Portal.[3] [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Pratiwi, R., et al. (2022).[5] Molecular Docking and ADMET Analysis of Quinoline Derivatives. Frontiers in Health Informatics.[8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. Sander, T. (2001) OSIRIS Property Explorer. Organic Chemistry Portal. - References - Scientific Research Publishing [scirp.org]
- 4. OSIRIS Property Explorer | www.c6h6.org [cheminfo.github.io]
- 5. ijpsr.com [ijpsr.com]
- 6. www.openmolecules.org [openmolecules.org]
- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromoquinolin-8-amine Hydrochloride
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromoquinolin-8-amine hydrochloride, a halogenated aromatic amine. By understanding the chemical's inherent properties and the rationale behind these disposal procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact.
Understanding the Hazard Profile
Key Safety Considerations:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][5]
-
Environmental Hazard: Halogenated compounds can have long-lasting environmental effects if not disposed of correctly.[6]
A thorough understanding of these hazards informs every step of the handling and disposal process, from the selection of PPE to the final waste segregation.
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of the parent compound, 5-bromoquinolin-8-amine. This data is essential for understanding its behavior and for making informed decisions during handling and in case of a spill.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [7] |
| Molecular Weight | 223.07 g/mol | [1] |
| Melting Point | 109-110 °C | [7] |
| Boiling Point | 353.3 °C at 760 mmHg | [7] |
| Density | 1.6 g/cm³ | [7] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Given the potential for aromatic amines to permeate some glove materials, it is advisable to double-glove.[2]
-
Body Protection: A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid material and its waste should be conducted inside a certified chemical fume hood to prevent inhalation.[8]
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste".[9][10]
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and paper towels, in this container.
-
Liquid Waste: If the compound is in solution, it should also be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[9][11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".[9]
3. Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[12][13]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[4][5] For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the spill before transferring it to the waste container.[13]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Do Not Use a Vacuum: Avoid using a standard vacuum cleaner as this can disperse fine particles into the air.
4. Final Disposal:
-
Licensed Waste Disposal Service: The collected hazardous waste must be disposed of through a licensed chemical waste disposal company.[12][14] These companies are equipped to handle and treat hazardous materials in a compliant and environmentally sound manner.
-
Incineration: The preferred method of disposal for halogenated organic compounds is controlled incineration with flue gas scrubbing.[10][12] This process is designed to break down the compound into less harmful substances while capturing any hazardous byproducts.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Sources
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- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. keene.edu [keene.edu]
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- 13. international.skcinc.com [international.skcinc.com]
- 14. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
